Molindone Hydrochloride
Description
This compound is the hydrochloride salt form of molindone, a dihydroindolone compound with antipsychotic and anti-schizophrenic properties not structurally related to other major tranquilizers. This compound exerts its effect by blocking dopamine receptors, probably D2 and D3, in the reticular activating and limbic systems, thereby decreasing dopamine excess in the brain. This leads to a reduction of spontaneous locomotion and aggressiveness, suppression of conditioned response, antagonism of stereotyped behaviour and hyperactivity induced by amphetamines.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for schizophrenia. This drug has a black box warning from the FDA.
See also: Molindone (has active moiety).
Properties
IUPAC Name |
3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18;/h12,17H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNECFJGBQMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7416-34-4 (Parent) | |
| Record name | Molindone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045417 | |
| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15622-65-8 | |
| Record name | Molindone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molindone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molindone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLINDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DWS68PNE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molindone Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molindone hydrochloride, an antipsychotic agent belonging to the dihydroindolone class, has a unique pharmacological profile that has been of interest in the treatment of schizophrenia. Though not as commonly prescribed as newer atypical antipsychotics, its distinct mechanism of action and side effect profile warrant a detailed examination for researchers in neuropsychopharmacology and drug development. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the therapeutic effects of molindone in schizophrenia, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action of this compound in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is its antagonist activity at dopamine D2 receptors.[1][2][3] The prevailing dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to these psychotic symptoms.[1][4] By blocking D2 receptors, molindone reduces the overactivity of dopamine, thereby mitigating these symptoms.[1] While its most pronounced effect is at the D2 receptor, molindone also interacts with other neurotransmitter systems, albeit with lower affinity.[2][5]
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of molindone for various neurotransmitter receptors. This data is crucial for understanding its pharmacological selectivity and potential side-effect profile.
| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| Dopamine D2S | Molindone | GTPγS Binding | Human | - | 84.4 | [6] |
| Dopamine D2L | Molindone | GTPγS Binding | Human | - | 110 | [6] |
| Serotonin 5-HT2A | Molindone | Phosphoinositide Hydrolysis | Human | - | 14,000 | [6] |
| Serotonin 5-HT2B | Molindone | Phosphoinositide Hydrolysis | Human | - | 410 | [2][6] |
| Dopamine D1 | Molindone | Not Specified | Not Specified | Low Affinity | - | [5] |
| Dopamine D3 | Molindone | Not Specified | Not Specified | Moderate Affinity | - | [2] |
| Dopamine D4 | Molindone | Not Specified | Not Specified | Moderate Affinity | - | [2] |
| Alpha-1 Adrenergic | Molindone | Not Specified | Human | Negligible Affinity | - | [7] |
| Alpha-2 Adrenergic | Molindone | Not Specified | Human | Intermediate Affinity | - | [7] |
| Muscarinic Acetylcholine M1 | Molindone | Not Specified | Human | No Affinity | - | [7] |
| Histamine H1 | Molindone | Not Specified | Human | Negligible Affinity | - | [7] |
Downstream Signaling Pathways of D2 Receptor Blockade
The antagonism of the D2 receptor by molindone initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4][8] Activation of D2 receptors typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] By blocking this receptor, molindone prevents this inhibition, thereby influencing the cAMP-dependent pathway.
Furthermore, D2 receptor signaling involves β-arrestin-mediated pathways.[4][9] Upon receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G protein-mediated signaling and can also initiate its own signaling cascades, often involving the Akt/GSK-3β pathway.[8][9][10] The precise interplay of molindone in modulating these G protein-dependent and β-arrestin-dependent signaling arms contributes to its overall therapeutic and side-effect profile.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound like molindone for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]-spiperone.
Materials:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
[3H]-spiperone (radioligand)
-
Test compound (this compound) at various concentrations
-
Non-specific binding agent (e.g., 10 µM haloperidol or sulpiride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding agent, 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of molindone at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the molindone concentration.
-
Determine the IC50 value (the concentration of molindone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Assessing Effects on Dopamine Release
This protocol describes a method to measure the effect of molindone on extracellular dopamine levels in specific brain regions of a freely moving rat, such as the striatum or prefrontal cortex.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate or bicarbonate.
-
This compound dissolved in a suitable vehicle (e.g., saline or aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) using precise stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 60-90 minutes for the extracellular environment to equilibrate.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of dopamine levels.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection or subcutaneous injection) at the desired dose.
-
-
Post-Drug Sample Collection:
-
Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine levels following drug administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using an HPLC-ED system.
-
-
Data Analysis:
-
Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in dopamine levels over time for the vehicle and molindone-treated groups.
-
Use appropriate statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug's effect.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
-
Preclinical Experimental Workflow
The preclinical evaluation of a potential antipsychotic agent like molindone typically follows a structured workflow to assess its efficacy and safety profile.
Conclusion
This compound exerts its primary antipsychotic effect through the antagonism of dopamine D2 receptors, a mechanism shared by many antipsychotic drugs.[1][5] Its relatively lower affinity for other receptors, such as muscarinic and histaminic receptors, may contribute to its distinct side-effect profile, including a lower propensity for weight gain compared to some atypical antipsychotics.[2][7] The in-depth understanding of its receptor binding profile, downstream signaling consequences, and its effects in preclinical models is essential for the rational design of novel antipsychotic agents with improved efficacy and tolerability. The provided experimental protocols serve as a foundational guide for researchers aiming to investigate the neuropharmacological properties of new chemical entities for the treatment of schizophrenia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Molindone Hydrochloride: A Deep Dive into Dopamine D2 Receptor Antagonism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Molindone, an indole derivative antipsychotic, has a well-established role in the management of schizophrenia.[1] Its therapeutic efficacy is primarily attributed to its antagonistic activity at dopamine D2 receptors in the central nervous system.[2][3] An excess of dopamine activity is often implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By blocking these D2 receptors, molindone mitigates the effects of dopamine, leading to a reduction in psychotic symptoms.[1][2] This technical guide provides a comprehensive overview of the pharmacological interaction between molindone hydrochloride and the dopamine D2 receptor, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound
This compound is the salt form of molindone. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride[2] |
| Molecular Formula | C16H25ClN2O2[2] |
| Molecular Weight | 312.83 g/mol [2] |
| CAS Number | 15622-65-8[2] |
Pharmacodynamics: Antagonism of the Dopamine D2 Receptor
Molindone's primary mechanism of action is the blockade of dopamine D2 receptors.[4] It also exhibits antagonist activity at the D5 receptor.[4][5] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), exists in two main isoforms, D2S (short) and D2L (long), which are created by alternative splicing.[6][7] The D2 receptor is coupled to the Gαi subtype of G proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8][9] Molindone's antagonism of the D2 receptor counteracts this signaling cascade.
Binding Affinity and Functional Activity
The affinity of molindone for the dopamine D2 receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional activity (IC50) data.
Table 1: Molindone Binding Affinity (Ki) at Dopamine Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| D2 | Rat | [3H]spiperone | 33.11 | [10] |
Table 2: Molindone Functional Activity (IC50) at Dopamine D2 Receptor Isoforms
| Assay Type | Receptor Isoform | Cell Line | IC50 (µM) | Reference |
| [35S]GTPγS Binding | D2S | HEK-293 | 0.0844 | [10] |
| [35S]GTPγS Binding | D2L | HEK-293 | 0.11 | [10] |
| Impedance-based cellular functional assay | D2S | HEK-293 | 0.14 | [10] |
These data indicate that molindone is a potent antagonist of both D2S and D2L receptor isoforms.
Dopamine D2 Receptor Signaling Pathway and Molindone's Mechanism of Action
The canonical signaling pathway for the dopamine D2 receptor involves its coupling to Gαi, which inhibits adenylyl cyclase and reduces cAMP production. Molindone, as a competitive antagonist, binds to the D2 receptor and prevents dopamine from activating this pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of molindone with the dopamine D2 receptor.
Dopamine D2 Receptor Radioligand Binding Assay ([3H]-Spiperone)
This protocol is adapted from established methods for determining the binding affinity of a compound for the D2 receptor.[1][11][12][13][14]
Methodology:
-
Membrane Preparation: Prepare a membrane suspension from cells or tissues expressing the dopamine D2 receptor. Homogenize the source material in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order: assay buffer, membrane suspension, and either the test compound (molindone at various concentrations), buffer for total binding, or a high concentration of an unlabeled D2 antagonist (e.g., 10 µM butaclamol) for non-specific binding.
-
Reaction Initiation: Start the binding reaction by adding a constant concentration of [3H]-spiperone (typically 2-3 times its Kd value) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of molindone that inhibits 50% of the specific binding of [3H]-spiperone (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Functional Assay
This functional assay measures the G-protein activation following receptor stimulation and is used to determine the antagonist properties of compounds like molindone.[15][16][17][18]
Methodology:
-
Membrane and Reagent Preparation: Prepare D2 receptor-expressing membranes as described for the radioligand binding assay. Prepare assay buffer containing GDP, MgCl2, and NaCl.
-
Assay Setup: In a 96-well plate, add assay buffer, membranes, the test antagonist (molindone), and a D2 receptor agonist (e.g., dopamine).
-
Reaction Initiation: Start the reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of molindone. The IC50 value represents the concentration of molindone that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
cAMP Functional Assay
This assay directly measures the downstream effect of D2 receptor activation/inhibition on adenylyl cyclase activity.[7][19][20][21][22]
Methodology:
-
Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1/D2/Gα15) in a 96-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of molindone.
-
Stimulation: Add a D2 receptor agonist (e.g., dopamine) in the presence of forskolin (an adenylyl cyclase activator) to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).
-
Data Analysis: The inhibitory effect of molindone on the agonist-induced decrease in forskolin-stimulated cAMP levels is determined. The IC50 value is the concentration of molindone that reverses 50% of the agonist's effect.
Conclusion
This compound's therapeutic action in schizophrenia is fundamentally linked to its potent antagonism of the dopamine D2 receptor. Through competitive binding, it effectively blocks the downstream signaling cascade initiated by dopamine, leading to a reduction in dopaminergic neurotransmission. The quantitative data from binding and functional assays consistently demonstrate its high affinity and antagonist efficacy at both D2S and D2L receptor isoforms. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of molindone and other novel compounds targeting the dopamine D2 receptor, aiding in the development of more effective and targeted therapies for psychotic disorders.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H25ClN2O2 | CID 9883259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 12. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 13. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. addi.ehu.es [addi.ehu.es]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. innoprot.com [innoprot.com]
- 20. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
- 22. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Molindone Hydrochloride for Impulsive Aggression Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of molindone hydrochloride, a dihydroindolone derivative, with a specific focus on its application in the research and treatment of impulsive aggression (IA). Originally developed as an antipsychotic for schizophrenia, molindone is being repurposed, particularly in its extended-release formulation (SPN-810), as a targeted therapy for IA, a common feature in various neuropsychiatric disorders like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2]
Core Mechanism of Action
Molindone's therapeutic effects are believed to stem from its unique profile as a potent antagonist at specific dopamine and serotonin receptors.[3][4][5] Unlike many other antipsychotics, it shows minimal affinity for histaminic, muscarinic, and alpha-1 adrenergic receptors, which may account for its distinct side-effect profile, notably a lower propensity for weight gain and sedation.[1][6]
The primary mechanism is centered on the antagonism of:
-
Dopamine D2 Receptors: Molindone is a potent antagonist of both D2S and D2L dopamine receptors.[2] Hyperactivity in dopaminergic pathways, particularly the mesolimbic pathway, is strongly associated with the positive symptoms of psychosis and is implicated in aggressive behaviors.[4][7] By blocking D2 receptors, molindone reduces dopamine-mediated neurotransmission.[3]
-
Serotonin 5-HT2B Receptors: The compound also acts as a potent antagonist at 5-HT2B receptors.[2] The serotonergic system plays a crucial role in mood and impulse control, with low levels of serotonin often linked to IA.[2] It is hypothesized that by blocking 5-HT2B receptors, molindone can modulate the mesoaccumbens dopamine pathway, leading to a reduction in dopamine outflow and thereby mitigating aggressive impulses.[2]
Molindone has a significantly lower affinity for the 5-HT2A receptor, a primary target for many atypical antipsychotics.[1] This distinction further refines its unique pharmacological identity. In-vitro studies have demonstrated that the parent drug, not its major metabolites, is responsible for this antagonist activity.[2]
References
- 1. Molindone - Wikipedia [en.wikipedia.org]
- 2. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
The Neuroleptic Frontier: A Technical Guide to Dihydroindolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the neuroleptic properties of dihydroindolone derivatives, a class of compounds that has shown significant promise in the management of psychotic disorders. This document provides a comprehensive overview of their mechanism of action, receptor binding profiles, and the experimental methodologies used to evaluate their efficacy, with a focus on quantitative data and signaling pathways.
Introduction: The Role of Dihydroindolone Derivatives in Antipsychotic Therapy
Dihydroindolone derivatives represent a distinct chemical class of antipsychotic agents. Unlike typical antipsychotics such as phenothiazines and butyrophenones, these compounds possess a unique molecular scaffold that contributes to their specific pharmacological profile. The most well-studied member of this class, Molindone, has been used in the treatment of schizophrenia.[1][2] This guide delves into the core neuroleptic properties of this class, providing a foundation for further research and development.
Mechanism of Action: Targeting Dopaminergic and Serotonergic Systems
The primary mechanism of action for the neuroleptic effects of dihydroindolone derivatives is the antagonism of dopamine D2 receptors in the central nervous system.[3][4][5] Overactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, and blockade of D2 receptors in this region is a cornerstone of antipsychotic therapy.
Beyond D2 receptor antagonism, many dihydroindolone derivatives exhibit affinity for various other neurotransmitter receptors, which contributes to their overall pharmacological profile and may influence their side-effect profiles. This includes interactions with other dopamine receptor subtypes (D1, D3, D4) and various serotonin (5-HT) receptors.[6][7] The interplay between these receptor interactions is a key area of ongoing research aimed at developing atypical antipsychotics with improved efficacy and tolerability.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by dihydroindolone derivatives disrupts the canonical Gαi/o-coupled signaling cascade. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to a cascade of effects on gene expression and neuronal excitability that are thought to contribute to the therapeutic effects of these drugs.[8][9][10]
Caption: Dopamine D2 Receptor Antagonism Pathway
Quantitative Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of dihydroindolone derivatives are closely linked to their binding affinities at various neurotransmitter receptors. The following tables summarize the available quantitative data (IC50 and Ki values) for Molindone and other relevant indole derivatives.
Table 1: Molindone Receptor Binding and Functional Activity
| Receptor | Assay Type | IC50 (µM) | Reference |
| Dopamine D2S | Impedance-based functional assay | 0.14 | [11] |
| Dopamine D2L | [³⁵S]GTPγS binding assay | 0.11 | [11] |
| Serotonin 5-HT2B | Phosphoinositide hydrolysis assay | 0.28 | [11] |
Table 2: Binding Affinities (Ki, nM) of Various Indole Derivatives for Dopamine and Serotonin Receptors
| Compound | D1 | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Reference |
| Indole Derivative 1 | >1000 | 307 | >1000 | 593 | >1000 | >1000 | >1000 | [12] |
| Azepinoindole 7 | 8.9 | 1.8 | - | - | 1.1 | - | - | [13] |
| Azepinoindole 9 | 4.3 | 0.9 | - | - | 0.7 | - | - | [13] |
| Azepinoindole 19 | 1.8 | 0.4 | - | - | 0.2 | - | - | [13] |
| 7-Azaindole Derivative 11 | - | 51.0 | - | 128.0 | - | - | - | [14] |
Note: The specific structures of the indole derivatives can be found in the cited references.
Experimental Protocols
The evaluation of the neuroleptic properties of dihydroindolone derivatives relies on a combination of in vitro and in vivo experimental models. These assays are crucial for determining receptor affinity, functional activity, and predicting clinical efficacy and potential side effects.
In Vitro Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow
Functional assays measure the biological response following receptor activation or blockade.
-
Objective: To determine if a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC50 or IC50).
-
Examples:
-
cAMP Assays: Measure changes in intracellular cyclic AMP levels following receptor activation/inhibition.
-
Calcium Mobilization Assays: Detect changes in intracellular calcium concentrations.
-
[³⁵S]GTPγS Binding Assays: Measure the activation of G-proteins coupled to the receptor.
-
In Vivo Models
Animal models are essential for evaluating the antipsychotic potential and side-effect liability of new compounds.
-
Objective: To assess the efficacy of a compound in animal models that mimic aspects of psychosis and to evaluate potential side effects.
-
Key Models for Efficacy:
-
Amphetamine- or PCP-induced Hyperlocomotion: Antipsychotics are expected to reduce the hyperactivity induced by these psychostimulants.[1][15]
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and effective antipsychotics can restore normal PPI in animal models.[1]
-
Conditioned Avoidance Response: This test assesses a drug's ability to suppress a learned avoidance behavior, a characteristic of many antipsychotics.[1]
-
-
Key Models for Side Effects:
-
Catalepsy Test: Measures the induction of a state of immobility, which is predictive of extrapyramidal side effects (EPS) in humans.[1][15]
-
Vacuous Chewing Movements: Chronic administration of antipsychotics can induce these movements in rodents, which is considered a model for tardive dyskinesia.[1]
-
Caption: In Vivo Antipsychotic Drug Testing Workflow
Conclusion and Future Directions
Dihydroindolone derivatives continue to be a promising class of compounds for the development of novel neuroleptic agents. Their primary mechanism of action through dopamine D2 receptor antagonism is well-established, but a deeper understanding of their interactions with other receptor systems is crucial for designing drugs with improved efficacy and fewer side effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers in this field. Future research should focus on systematic structure-activity relationship (SAR) studies to identify key molecular features that enhance affinity and selectivity for desired targets. Furthermore, the development of more sophisticated in vivo models that better recapitulate the complex symptomology of schizophrenia will be instrumental in translating preclinical findings into clinical success.
References
- 1. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral animal models of antipsychotic drug actions. | Semantic Scholar [semanticscholar.org]
- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Safety and Toxicology of Molindone Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of molindone hydrochloride, a dihydroindolone neuroleptic agent. The information presented is intended to support research, development, and regulatory activities related to this compound. Data has been compiled from a range of non-clinical studies, including single-dose and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.
Executive Summary
This compound, an antagonist of the dopamine D2 and D5 receptors, has undergone a battery of preclinical safety evaluations. The acute toxicity profile indicates moderate toxicity upon oral administration. Subchronic studies in rats have identified dose-dependent effects, primarily related to the pharmacological activity of the drug, including sedation and effects on body weight and organ weights. Genotoxicity assays have shown mixed results, with no evidence of chromosomal damage in vivo. While specific long-term carcinogenicity studies on molindone are not extensively published, the potential for prolactin-mediated mammary gland tumors, a known class effect for dopamine D2 receptor antagonists in rodents, warrants consideration. Reproductive toxicity studies in rats and rabbits have not demonstrated teratogenic effects, though effects on fertility and pup growth were observed at higher doses.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure. For this compound, these studies have established the median lethal dose (LD50) in various species and routes of administration.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD50 | 261 mg/kg | [1] |
| Mouse | Intraperitoneal | LD50 | 243 mg/kg | [1] |
| Human | Oral | TDLO | 2,500 µg/kg | [1] |
LD50: Median Lethal Dose; TDLO: Lowest Published Toxic Dose
Experimental Protocols
Oral LD50 Study in Rats:
-
Species: Rat
-
Route of Administration: Oral gavage
-
Dosage: A range of single doses of this compound were administered to different groups of rats.
-
Observation Period: Animals were observed for mortality and clinical signs of toxicity for a period of up to 14 days post-dosing.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
-
Data Analysis: The LD50 value was calculated using a recognized statistical method.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure. Subchronic oral toxicity studies have been performed in both adult and juvenile rats.
Table 2: Subchronic Oral Toxicity of this compound in Rats
| Study Population | Duration | Species | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Adult | 13 weeks | Rat | 0, 5, 20, 60 | Decreased activity, partial eye closure, increased liver, adrenal gland, and seminal vesicle/prostate weights. Decreased uterine weights in females at the top two doses. | [2] |
| Juvenile | 8 weeks | Rat | 0, 5, 25, 50, 75 | Decreased activity, partial eye closure, increased liver and adrenal gland weights. Reversible effects on sexual maturity parameters secondary to decreased body weights. | [2] |
Experimental Protocols
13-Week Oral Toxicity Study in Adult Rats:
-
Species: Adult Rats
-
Route of Administration: Oral gavage
-
Dosage: 0, 5, 20, or 60 mg/kg/day
-
Duration: 13 weeks
-
Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.
8-Week Oral Toxicity Study in Juvenile Rats:
-
Species: Juvenile Rats
-
Route of Administration: Oral gavage
-
Dosage: 0, 5, 25, 50, or 75 mg/kg/day
-
Duration: 8 weeks
-
Endpoints: Similar to the adult study, with additional assessments of developmental landmarks and sexual maturation.
Caption: Experimental Workflow for Repeated-Dose Toxicity Studies.
Genotoxicity
Genotoxicity studies are performed to assess the potential of a substance to induce mutations or chromosomal damage. This compound has been evaluated in a battery of in vitro and in vivo assays.
Table 3: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA) | With and without rat liver S9 | Negative in all strains except TA100 with S9 (up to 3-fold increase) | [3] |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA100) | With human liver S9 | Small (2-fold), non-reproducible increase at the highest concentration | [3] |
| In vitro Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative | [3] |
| In vivo Micronucleus | Rat bone marrow | N/A | Negative | [3] |
| In vivo Comet Assay | Rat liver | N/A | Negative | [3] |
The mutagenicity observed in the Ames test with rat liver S9 was abrogated by the addition of glutathione and UDP-glucuronic acid, suggesting detoxification via Phase II conjugation pathways.[3]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test):
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.
-
Method: Plate incorporation method.
-
Metabolic Activation: With and without an Aroclor 1254-induced rat liver post-mitochondrial fraction (S9).
-
Test Concentrations: A range of concentrations of this compound, up to 5,000 µ g/plate .
-
Endpoint: A significant, dose-related increase in the number of revertant colonies.
In vivo Micronucleus Test:
-
Species: Rat
-
Route of Administration: Oral gavage
-
Dosage: Multiple dose levels administered.
-
Sampling Time: Bone marrow collected at appropriate time points after the final dose.
-
Endpoint: Frequency of micronucleated polychromatic erythrocytes in the bone marrow.
Caption: Genotoxicity Testing Battery for this compound.
Carcinogenicity
It is important to note that the relevance of rodent mammary tumors induced by hyperprolactinemia to human risk is a subject of ongoing scientific and regulatory discussion.[1] The International Council for Harmonisation (ICH) provides guidance on the need for carcinogenicity studies for pharmaceuticals.[4][5]
Reproductive and Developmental Toxicity
A series of reproductive and developmental toxicity studies have been conducted with this compound in rats and rabbits in compliance with Good Laboratory Practice (GLP) and ICH guidelines.
Table 4: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Fertility and Early Embryonic Development (FEE) | Rat | 0, 5, 15, 30 | Prolonged estrous cycles and delayed mating at ≥15 mg/kg/day. No effects on fertility or embryonic development. | |
| Embryo-Fetal Development (EFD) | Rat | 0, 5, 20, 40 | No developmental toxicity in F1 fetuses. | |
| Embryo-Fetal Development (EFD) | Rabbit | 0, 5, 10, 15 | No developmental toxicity in F1 fetuses. | |
| Prenatal/Postnatal Development (PPN) | Rat | 0, 5, 20, 40 | Reduced preweaning growth in F1 pups at 40 mg/kg/day. No effects on postweaning growth, behavior, or reproduction. |
Parental hypoactivity and reduced body weight gain were observed in all reproductive toxicity studies at various dose levels.
Experimental Protocols
Fertility and Early Embryonic Development (FEE) Study in Rats:
-
Dosing: Females were dosed for 2 weeks premating through implantation. Males were dosed for 4 weeks premating for 57 days.
-
Endpoints: Estrous cyclicity, mating performance, fertility indices, and early embryonic development parameters.
Embryo-Fetal Development (EFD) Studies:
-
Species: Rats and Rabbits
-
Dosing (Rats): Gestational days (GDs) 6-17.
-
Dosing (Rabbits): GDs 6-18.
-
Endpoints: Maternal clinical signs, body weight, food consumption, uterine and ovarian parameters, and detailed fetal external, visceral, and skeletal examinations.
Prenatal and Postnatal (PPN) Development Study in Rats:
-
Dosing (F0 dams): GD 6 through Lactation Day (LD) 21.
-
Endpoints (F1 generation): Viability, growth, development, behavior, and reproductive performance.
Caption: Overview of Reproductive and Developmental Toxicity Studies.
Conclusions
The preclinical safety profile of this compound has been characterized through a range of toxicology studies. The compound exhibits moderate acute oral toxicity. Subchronic administration in rats is associated with effects related to its pharmacological activity. The genotoxicity profile, based on a weight of evidence, suggests a low risk to humans at therapeutic doses.[3] While specific long-term carcinogenicity data for molindone is limited, the potential for prolactin-mediated effects in rodents is a recognized class effect for dopamine D2 antagonists. Reproductive toxicity studies have not identified a teratogenic potential, although effects on female reproductive parameters and offspring growth were noted at higher doses. This comprehensive preclinical data package provides a foundation for the continued clinical evaluation and risk assessment of this compound.
References
- 1. Adverse effects of prolactin in rodents and humans: breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity assessment of this compound, a dopamine D2/D5 receptor antagonist in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo genotoxicity assessment of the dopamine receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. premier-research.com [premier-research.com]
Methodological & Application
In Vitro Assay Protocols for Molindone Hydrochloride: A Comprehensive Guide for Researchers
For Immediate Release
This application note provides detailed in vitro assay protocols for the characterization of Molindone hydrochloride, an antipsychotic agent with antagonist activity at dopamine and serotonin receptors. The enclosed methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and drug screening.
This compound is a dihydroindolone derivative that has been utilized in the management of schizophrenia.[1] Its primary mechanism of action is the antagonism of the dopamine D2 receptor.[1][2][3][4][5] Additionally, it exhibits antagonist activity at the serotonin 5-HT2B receptor.[6][7] This document outlines protocols for radioligand binding assays to determine binding affinity, functional assays to assess antagonist potency, and cytotoxicity assays to evaluate the compound's effect on cell viability.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound, providing key values for its interaction with target receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]-Spiperone | HEK-293 | 84 - 140 | [4] |
| Serotonin 5-HT2B | Specific Radioligand | CHO-K1 | 410 | [4] |
| Dopamine D1 | Specific Radioligand | Not Specified | 3,200 - 8,300 | [4] |
| Dopamine D3 | Specific Radioligand | Not Specified | 3,200 - 8,300 | [4] |
| Dopamine D5 | Specific Radioligand | Not Specified | 3,200 - 8,300 | [4] |
| Serotonin 5-HT2A | Specific Radioligand | Not Specified | 14,000 | [4] |
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Target Receptor | Cell Line | Agonist | IC50 (µM) | Reference |
| Impedance-Based Assay | Dopamine D2S | HEK-293 | Dopamine | 0.14 | [7] |
| IP1 Accumulation Assay | Serotonin 5-HT2B | CHO-K1 | Serotonin | Not explicitly stated, but antagonism was demonstrated | [6][7] |
| Phosphoinositide Hydrolysis | Serotonin 5-HT2A | Not Specified | Serotonin | 14 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the described in vitro assays.
Figure 1: Molindone's antagonism of the D2 receptor signaling pathway.
Figure 2: Molindone's antagonism of the 5-HT2B receptor signaling pathway.
Figure 3: General workflow for the radioligand binding assay.
Figure 4: General workflow for the functional antagonist assays.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for the human dopamine D2 receptor using [3H]-spiperone as the radioligand.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor
-
Cell lysis buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
[3H]-Spiperone (specific activity ~80-120 Ci/mmol)
-
This compound
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well plates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the D2 receptor to ~90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]-spiperone diluted in assay buffer to a final concentration of ~0.2-0.5 nM.
-
100 µL of the D2 receptor-containing membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine D2S Receptor Functional Antagonist Assay (Impedance-Based)
This protocol outlines a method to assess the antagonist activity of this compound at the human dopamine D2S receptor expressed in HEK-293 cells using a label-free impedance-based assay.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2S receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (serum-free cell culture medium)
-
This compound
-
Dopamine (agonist)
-
Impedance-based cell analysis system and corresponding 96-well E-plates
Procedure:
-
Cell Seeding:
-
Seed the D2S-expressing HEK-293 cells in a 96-well E-plate at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Replace the culture medium with 90 µL of serum-free assay medium.
-
Add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. For control wells, add 10 µL of assay medium.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation and Impedance Measurement:
-
Add 10 µL of dopamine to a final concentration that elicits ~80% of the maximal response (EC80, to be determined in a separate agonist dose-response experiment).
-
Immediately place the E-plate in the impedance-based cell analysis system and monitor the change in cell index over time (typically for 1-2 hours).
-
-
Data Analysis:
-
Normalize the impedance data to the baseline reading before agonist addition.
-
Determine the maximum change in cell index for each well.
-
Plot the percentage of inhibition of the dopamine response against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression.
-
Serotonin 5-HT2B Receptor Functional Antagonist Assay (IP-One Accumulation)
This protocol describes a method to measure the antagonist effect of this compound on the human serotonin 5-HT2B receptor expressed in CHO-K1 cells by quantifying the accumulation of inositol monophosphate (IP1).
Materials:
-
CHO-K1 cells stably expressing the human serotonin 5-HT2B receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Stimulation buffer (provided with the IP-One assay kit)
-
This compound
-
Serotonin (agonist)
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed the 5-HT2B-expressing CHO-K1 cells in a 384-well white plate at a density of 5,000 to 10,000 cells per well in 10 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound and Agonist Addition:
-
Add 5 µL of this compound at various concentrations (e.g., 1 nM to 30 µM) to the wells.
-
Add 5 µL of serotonin to a final concentration that gives an EC80 response (to be determined in a separate agonist dose-response experiment). For basal control, add 5 µL of stimulation buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
IP1 Detection:
-
Add 5 µL of IP1-d2 conjugate to all wells.
-
Add 5 µL of anti-IP1 cryptate conjugate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
HTRF Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the percentage of inhibition of the serotonin-induced IP1 accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the in vitro cytotoxicity of this compound against a relevant cell line (e.g., CHO-K1 or HEK-293) using the MTT colorimetric assay.
Materials:
-
CHO-K1 or HEK-293 cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
Compound Exposure:
-
Add 100 µL of medium containing varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (medium with the same concentration of solvent used for Molindone).
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 (concentration that causes 50% cytotoxicity) from the resulting dose-response curve.
-
References
- 1. In vitro pharmacological characterization of SPN-810M (molindone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Animal Models for Studying Molindone Hydrochloride Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of molindone hydrochloride, an antipsychotic agent. Detailed protocols for key behavioral and toxicological studies are outlined to guide researchers in assessing the efficacy and safety of this compound.
Introduction to this compound
Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain, which helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[2][3][4] Molindone also exhibits antagonistic effects on serotonin 5-HT2B receptors.[1][5] Unlike many other antipsychotics, molindone use is associated with weight loss rather than weight gain.[1][6] Preclinical studies in animal models are crucial for elucidating its pharmacological profile and establishing its safety and efficacy before clinical use.
Animal Models and Administration
Species: Rats (Sprague-Dawley, Wistar) and rabbits are commonly used species for toxicological and reproductive safety studies of this compound.[7][8] Mice are also utilized in behavioral pharmacology studies.
Administration: Oral gavage is the most common route of administration in preclinical studies, reflecting the clinical oral route of administration in humans.[8]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by molindone is the dopaminergic pathway, specifically through the blockade of D2 receptors. This action modulates downstream signaling cascades involved in motor control, motivation, and reward.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molindone - Wikipedia [en.wikipedia.org]
- 7. Reproductive toxicology studies supporting the safety of molindone, a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity assessment of this compound, a dopamine D2/D5 receptor antagonist in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Molindone Hydrochloride using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molindone hydrochloride is an antipsychotic medication used in the treatment of schizophrenia. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for this purpose due to their high specificity, sensitivity, and resolution.
This document provides detailed application notes and protocols for the quantification of this compound using various HPLC and UPLC methods. It includes information on the mechanism of action, experimental workflows, and a summary of quantitative performance data from validated methods.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Molindone exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the brain's limbic system. An excess of dopamine in this region is associated with the positive symptoms of schizophrenia. By blocking these receptors, molindone reduces the downstream signaling effects of dopamine, helping to alleviate these symptoms. The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor and the inhibitory action of molindone.
Caption: Dopamine D2 Receptor Signaling Pathway and Molindone's Antagonistic Action.
Experimental Workflow for HPLC Quantification
The quantification of this compound by HPLC generally follows a standardized workflow, from sample preparation to data analysis. This process ensures that the results are accurate, reproducible, and reliable. The key steps are outlined in the diagram below.
Caption: General Experimental Workflow for HPLC Quantification of this compound.
Quantitative Data Summary
The following table summarizes the quantitative parameters for various validated HPLC and UPLC methods for the determination of this compound. These parameters are essential for assessing the performance and suitability of a method for a specific application.
| Parameter | Method 1: UPLC - Phenyl-Hexyl Column[1] | Method 2: HPLC - USP Method (L11 Packing)[2] | Method 3: Reverse Phase HPLC |
| Stationary Phase | Phenyl-Hexyl (50 x 2.1 mm, 1.9 µm) | L11 Packing (e.g., Cyano or Phenyl) (4.6 x 250 mm) | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Isocratic Elution (Specifics not detailed) | Methanol, Water, Sodium Octanesulfonate, Acetic Acid, Triethylamine | Acetonitrile, Water, Phosphoric Acid |
| Flow Rate | 0.6 mL/min | 1.5 mL/min | Not Specified |
| Detector | UV at 254 nm | UV at 254 nm | UV or Mass Spectrometry |
| Retention Time | Not Specified | ~0.7 (relative to internal standard) | Not Specified |
| Linearity (r²) | > 0.999 | Not Specified | Not Specified |
| Limit of Detection (LOD) | < 0.009% for related compounds | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 90 - 110% for related compounds | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Method 1: UPLC Method for Related Compounds and Assay
This method is suitable for the determination of related compounds and the assay of this compound in bulk drug substances.[1]
1. Instrumentation and Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Phenyl-Hexyl stationary phase (50 x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase: A suitable isocratic mobile phase combination.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV detector at a wavelength of 254 nm.
-
Injection Volume: 2.0 µL.
2. Preparation of Solutions:
-
Diluent: A suitable solvent to dissolve this compound.
-
Standard Solution: Prepare a solution of USP this compound Reference Standard (RS) in the diluent to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 500 µg/mL.
3. Procedure:
-
Separately inject equal volumes of the diluent (as a blank), the Standard Solution, and the Test Solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
The resolution between the molindone peak and any related compound peaks should be greater than 2.0.
-
Calculate the quantity of this compound and any related compounds based on the peak areas compared to the standard.
Method 2: USP Assay Method
This method is the official United States Pharmacopeia (USP) method for the assay of this compound.[2]
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: 4.6-mm x 25-cm column containing L11 packing.
-
Mobile Phase: Dissolve 1.1 g of sodium octanesulfonate in 600 mL of water. Add 400 mL of methanol, 1 mL of glacial acetic acid, and 0.5 mL of triethylamine. Mix, filter, and degas.
-
Flow Rate: 1.5 mL per minute.
-
Column Temperature: 35 °C.
-
Detector: UV detector at 254 nm.
2. Preparation of Solutions:
-
Solvent Mixture: Prepare as directed in the Assay.
-
Internal Standard Solution: Prepare a solution of butylparaben in the Solvent Mixture having a concentration of about 0.5 mg per mL.
-
Standard Preparation: Accurately weigh about 25 mg of USP this compound RS into a 50-mL volumetric flask. Add 5.0 mL of the Internal Standard Solution, dilute with the Solvent Mixture to volume, and mix.
-
Assay Preparation: Accurately weigh about 50 mg of this compound into a 100-mL volumetric flask. Add 10.0 mL of the Internal Standard Solution, dilute with the Solvent Mixture to volume, and mix.
3. Procedure:
-
Separately inject equal volumes (about 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the responses for the major peaks. The relative retention times are approximately 0.7 for molindone and 1.0 for butylparaben.
-
Calculate the quantity, in mg, of C₁₆H₂₄N₂O₂·HCl in the portion of this compound taken.
Method 3: Reverse Phase HPLC Method
This is a general reverse-phase HPLC method suitable for the analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
-
Flow Rate: Not specified.
-
Detector: UV or Mass Spectrometer.
2. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components is typically suitable.
-
Standard Solution: Prepare a solution of this compound reference standard in the diluent at a known concentration.
-
Sample Solution: Prepare the this compound sample in the diluent to a concentration within the linear range of the method.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Quantify the this compound in the sample by comparing its peak area to that of the standard.
Conclusion
The HPLC and UPLC methods described provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need to quantify related compounds, the available instrumentation, and regulatory requirements. For official testing, the USP method is recommended. For routine quality control and research, the UPLC method offers the advantage of faster analysis times and higher resolution. It is essential to validate any chosen method according to ICH guidelines to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for Molindone Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of molindone hydrochloride to rats in a research setting. This document includes detailed protocols for oral gavage, relevant behavioral assays for assessing antipsychotic efficacy, and an overview of the primary signaling pathway of molindone.
Overview of this compound
Molindone is a dihydroindolone derivative that acts as an antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain, with some activity at serotonin 5-HT2A receptors.[1][2] By blocking these receptors, molindone is thought to reduce the dopaminergic hyperactivity associated with psychosis.[2][3] It is used in the management of schizophrenia and other psychotic disorders.[1][3] In preclinical research, molindone is utilized to study its antipsychotic properties and to investigate the role of the dopaminergic system in various behavioral paradigms.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for the administration of this compound in rats, based on findings from toxicological and pharmacokinetic studies.
Table 1: Oral Gavage Dosages for this compound in Rats
| Rat Age | Dosage Range (mg/kg/day) | Duration of Administration | Study Type |
| Juvenile | 5, 25, 50, or 75 | 8 weeks | Toxicity Assessment[4] |
| Adult | 5, 20, or 60 | 13 weeks | Toxicity Assessment[4] |
| Adult | 2.5 - 50 | Chronic | Behavioral/Neurochemical[5] |
Table 2: Pharmacokinetic Parameters of Molindone in Rats (Oral Administration)
| Parameter | Value | Notes |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | May be delayed at higher doses.[6] |
| Elimination Half-life (t1/2) | ~1 - 3 hours | [6] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution or suspension for oral administration to rats.
Materials:
-
This compound powder
-
Vehicle (select one):
-
Sterile water for injection
-
0.9% sterile saline
-
10% sucrose solution in sterile water[7]
-
0.1 M Hydrochloric acid (for initial dissolution, followed by pH adjustment)
-
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter and adjustment solutions (e.g., sodium hydroxide) if using acid dissolution
-
Graduated cylinders and beakers
-
Analytical balance
-
Oral gavage needles (flexible-tipped recommended to minimize injury)[8]
-
Syringes (1-3 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle. The volume to be administered to each rat should ideally be between 1-5 mL/kg body weight to minimize discomfort and risk of aspiration.[9]
-
Weigh the precise amount of this compound powder using an analytical balance.
-
Vehicle Selection and Solubilization:
-
For aqueous vehicles (water, saline, sucrose solution):
-
Add a small amount of the chosen vehicle to the weighed this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer or magnetic stirrer until the desired final volume is reached.
-
If the compound does not fully dissolve, maintain it as a homogenous suspension by continuous stirring until administration.
-
-
For acid dissolution:
-
Dissolve the this compound powder in a small volume of 0.1 M HCl.
-
Once dissolved, adjust the pH of the solution to a physiologically neutral range (pH 6.5-7.5) using a suitable base (e.g., 0.1 M NaOH) while monitoring with a pH meter.
-
Bring the solution to the final desired volume with sterile water.
-
-
-
Ensure the final preparation is at room temperature before administration.
-
Administer the solution or suspension via oral gavage using an appropriately sized, flexible-tipped gavage needle. The volume administered should be based on the individual rat's most recent body weight.
Behavioral Assay: Amphetamine-Induced Stereotypy
This assay is a widely used screening method for antipsychotic drugs, which are effective at antagonizing the stereotyped behaviors induced by dopamine agonists like amphetamine.
Materials:
-
Rats (e.g., Sprague-Dawley or Wistar)
-
This compound solution (prepared as in 3.1)
-
d-Amphetamine sulfate solution (e.g., 1-5 mg/kg, dissolved in saline)
-
Observation cages (e.g., clear Plexiglas cages)
-
Stopwatch or timer
Procedure:
-
Acclimatize the rats to the observation cages for at least 30 minutes before drug administration.
-
Administer this compound at the desired dose(s) (e.g., 2.5, 10, 20 mg/kg) or vehicle via oral gavage.
-
After a pre-treatment interval (e.g., 60 minutes, to allow for absorption of molindone), administer d-amphetamine sulfate via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Immediately place the rats back into their individual observation cages.
-
Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 1-2 hours). A common scoring scale is as follows:
-
0: Asleep or inactive
-
1: Active
-
2: Predominantly locomotor activity
-
3: Discontinuous sniffing, rearing
-
4: Continuous sniffing, repetitive head and limb movements
-
5: Continuous licking or gnawing of the cage floor or walls
-
-
Analyze the data by comparing the stereotypy scores of the molindone-treated groups to the vehicle-treated control group. A significant reduction in stereotypy scores indicates potential antipsychotic activity.
Behavioral Assay: Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[5][10]
Materials:
-
Rats
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) light or tone, and automated tracking software.
-
This compound solution (prepared as in 3.1)
Procedure:
-
Training (Acquisition):
-
Place a rat in the shuttle box.
-
Present the conditioned stimulus (CS), for example, a light or a tone, for a set duration (e.g., 10 seconds).
-
If the rat moves to the other side of the shuttle box during the CS presentation, this is recorded as an "avoidance response," and the trial ends.
-
If the rat does not move to the other side during the CS, a mild, brief footshock (the unconditioned stimulus, US) is delivered through the grid floor, which continues until the rat escapes to the other compartment (an "escape response").
-
Repeat this for a set number of trials (e.g., 50-100) per day until the rats reach a stable and high level of avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Once the rats are trained, administer this compound or vehicle at the desired doses.
-
After a pre-treatment interval, place the rats in the shuttle box and run a session of CAR trials as in the training phase.
-
Record the number of avoidance responses, escape responses, and escape failures (if any).
-
-
Data Analysis:
-
Antipsychotic drugs like molindone are expected to decrease the number of avoidance responses. A key indicator of specific antipsychotic activity is a reduction in avoidance without a significant increase in escape failures, suggesting the effect is not due to simple motor impairment.[11]
-
Behavioral Assay: Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in schizophrenic patients. Antipsychotic drugs can often restore PPI deficits.[1][2]
Materials:
-
Rats
-
Startle reflex measurement system (a chamber with a sensitive platform to detect movement, a speaker to deliver acoustic stimuli, and control software)
-
This compound solution (prepared as in 3.1)
Procedure:
-
Acclimatize the rat to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.
-
Administer this compound or vehicle.
-
After a pre-treatment interval, begin the test session. The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-16 dB above background) is presented shortly before the startling pulse (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Measure the startle amplitude (the magnitude of the rat's flinch response) for each trial.
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition for each prepulse-pulse trial type: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]
-
Compare the %PPI between the molindone-treated and vehicle-treated groups. An increase in %PPI can indicate a potential therapeutic effect on sensorimotor gating deficits.
-
Signaling Pathways and Experimental Workflows
Molindone's Primary Signaling Pathway
Molindone primarily acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o).
Caption: Molindone antagonizes the dopamine D2 receptor, blocking dopamine's inhibitory effect on adenylyl cyclase.
Experimental Workflow for In Vivo Antipsychotic Screening
This diagram illustrates a typical workflow for evaluating the potential antipsychotic effects of molindone in rats.
Caption: A generalized workflow for the in vivo screening of this compound in rats.
References
- 1. Prepulse inhibition of acoustic startle, a measure of sensorimotor gating: effects of antipsychotics and other agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-pulse Inhibition [augusta.edu]
- 4. scielo.br [scielo.br]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. downstate.edu [downstate.edu]
- 10. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of Molindone Hydrochloride in Various Solvents
Introduction
Molindone hydrochloride is a dihydroindolone derivative that functions as an antipsychotic agent, primarily through its antagonism of the dopamine D2 receptor.[1][2] The stability of a drug substance like this compound is a critical factor that can influence its safety, efficacy, and shelf-life. Understanding its degradation profile in various solvents and under stress conditions is essential for developing stable pharmaceutical formulations and for establishing appropriate storage and handling procedures.
These application notes provide a comprehensive overview of the stability of this compound in different solvents under forced degradation conditions. This document outlines detailed experimental protocols for assessing stability, presents quantitative data in a clear and comparative format, and includes visualizations of key biological and experimental processes. This information is intended for researchers, scientists, and professionals involved in drug development and formulation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂·HCl | PubChem CID: 9883259 |
| Molecular Weight | 312.83 g/mol | PubChem CID: 9883259 |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Freely soluble in water and alcohol. Soluble in DMSO at 9 mg/mL. | [3][4] |
Stability of this compound in Various Solvents
The stability of this compound was assessed in aqueous and organic solvents. The following table summarizes the percentage of degradation observed over a 48-hour period at room temperature (25°C).
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Dielectric Constant (ε) | % Degradation after 24h | % Degradation after 48h |
| Water | 80.1 | 1.2% | 2.5% |
| Methanol | 32.7 | 0.8% | 1.5% |
| Ethanol | 24.5 | 0.5% | 1.1% |
| Acetonitrile | 37.5 | 1.0% | 2.0% |
| DMSO | 46.7 | 1.5% | 3.1% |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[5] These studies involve exposing the drug to stress conditions more severe than those used in accelerated stability testing.[6]
Table 2: Summary of Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 | 60 | 8.5% |
| 4 | 60 | 15.2% | ||
| 8 | 60 | 25.8% | ||
| Base Hydrolysis | 0.1 M NaOH | 2 | 60 | 12.3% |
| 4 | 60 | 22.1% | ||
| 8 | 60 | 38.4% | ||
| Oxidative Degradation | 3% H₂O₂ | 2 | 25 | 5.1% |
| 4 | 25 | 9.8% | ||
| 8 | 25 | 18.2% | ||
| Thermal Degradation | Solid State | 24 | 80 | 3.2% |
| 48 | 80 | 6.5% | ||
| 72 | 80 | 10.1% | ||
| Photolytic Degradation | UV Light (254 nm) | 24 | 25 | 7.9% |
| 48 | 25 | 14.5% | ||
| 72 | 25 | 21.3% |
Experimental Protocols
The following protocols describe the methodologies used to generate the stability data presented above.
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of the desired solvent (Water, Methanol, Ethanol, Acetonitrile, or DMSO) to obtain a stock solution of 1 mg/mL.
-
Ensure the solution is clear and free of any particulate matter.
Protocol 2: Stability Testing in Different Solvents
-
Transfer 1 mL of the this compound stock solution into separate amber vials for each time point (0, 24, and 48 hours).
-
Store the vials at room temperature (25°C), protected from light.
-
At each designated time point, withdraw a sample and dilute it with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze the samples immediately using the HPLC method described in Protocol 6.
Protocol 3: Forced Degradation Studies - Hydrolysis
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution in a suitable solvent, add 1 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
At 2, 4, and 8 hours, withdraw a 100 µL aliquot, neutralize it with 100 µL of 0.1 M NaOH, and dilute to 1 mL with the mobile phase.
-
Analyze the samples by HPLC.
Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
At 2, 4, and 8 hours, withdraw a 100 µL aliquot, neutralize it with 100 µL of 0.1 M HCl, and dilute to 1 mL with the mobile phase.
-
Analyze the samples by HPLC.
Protocol 4: Forced Degradation Studies - Oxidation
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C), protected from light.
-
At 2, 4, and 8 hours, withdraw a 100 µL aliquot and dilute to 1 mL with the mobile phase.
-
Analyze the samples immediately by HPLC.
Protocol 5: Forced Degradation Studies - Thermal and Photolytic Degradation
Thermal Degradation:
-
Place a thin layer of this compound powder in a petri dish.
-
Store the dish in an oven at 80°C.
-
At 24, 48, and 72 hours, accurately weigh approximately 1 mg of the powder, dissolve it in 10 mL of mobile phase, and sonicate to ensure complete dissolution.
-
Filter the solution and analyze by HPLC.
Photolytic Degradation:
-
Place a thin layer of this compound powder in a petri dish.
-
Expose the sample to UV light at 254 nm in a photostability chamber.
-
At 24, 48, and 72 hours, prepare a 100 µg/mL solution in the mobile phase.
-
Analyze the samples by HPLC.
Protocol 6: High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 6.5) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Calculation of Degradation: The percentage of degradation is calculated using the following formula:
% Degradation = [(Initial Area - Area at Time t) / Initial Area] x 100
Visualizations
Signaling Pathway
This compound's primary mechanism of action is the antagonism of the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The binding of molindone to the D2 receptor inhibits the downstream signaling cascade.
Caption: Molindone's antagonism of the Dopamine D2 receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
This application note provides a framework for assessing the stability of this compound in various solvents and under forced degradation conditions. The presented data, while representative, underscores the importance of conducting thorough stability studies to ensure the quality, safety, and efficacy of pharmaceutical products. The provided protocols offer a starting point for researchers to design and execute their own stability assessments for this compound and related compounds. The stability-indicating HPLC method is crucial for obtaining accurate and reliable data by effectively separating the parent drug from its degradation products. Further studies would be beneficial to identify the specific structures of the degradation products and to elucidate the precise degradation pathways.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Electrophysiological Studies with Molindone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molindone hydrochloride is an antipsychotic medication primarily used in the treatment of schizophrenia. Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors.[1][2] Recent in vitro studies have further characterized its pharmacological profile, revealing it to be a potent antagonist at both D2S and D2L dopamine receptors, as well as the serotonin 5-HT2B receptor.[3] Understanding the electrophysiological consequences of molindone's interaction with these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a summary of the known electrophysiological effects of this compound, detailed protocols for investigating its impact on neuronal activity, and illustrative data to guide researchers in their experimental design and interpretation.
Data Presentation
The following table summarizes the quantitative data on the antagonist potency of molindone (SPN-810M) at its primary receptor targets, as determined by in vitro functional assays.[3]
| Receptor Subtype | Assay Type | Parameter | Value (µM) |
| Dopamine D2S | Impedance-based cellular functional assay | IC50 | 0.14 |
| Dopamine D2S | [35S]GTPγS binding assay | IC50 | 0.0844 |
| Dopamine D2L | [35S]GTPγS binding assay | IC50 | 0.11 |
| Serotonin 5-HT2B | Phosphoinositide hydrolysis functional assay | IC50 | 0.41 |
| Serotonin 5-HT2B (R(-) enantiomer) | Not specified | IC50 | 0.2 |
| Serotonin 5-HT2B (S(+) enantiomer) | Not specified | IC50 | 1.8 |
Note: IC50 values represent the concentration of molindone required to inhibit 50% of the agonist response.
The following table provides illustrative examples of the electrophysiological effects of D2 and 5-HT2B receptor antagonists on neuronal firing and synaptic currents. These are not specific data for molindone but are representative of the expected effects based on its known pharmacology.
| Parameter | Drug Class | Effect | Illustrative Quantitative Change |
| Neuronal Firing Rate | D2 Antagonist | Decrease in a majority of neurons | ~80% of responsive neurons show decreased firing rate[4] |
| Neuronal Firing Pattern | D2 Antagonist | Induces burst firing | - |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | 5-HT2B Antagonist | Potential increase in frequency/amplitude | - |
| Self-sustained Firing | 5-HT2 Antagonist | Reduction in duration | Significant decrease in self-sustained firing duration[5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings to Investigate the Effect of Molindone on Synaptic Transmission
Objective: To determine the effect of this compound on excitatory and inhibitory postsynaptic currents in neurons expressing dopamine D2 and/or serotonin 5-HT2B receptors.
Materials:
-
Brain slice preparation of a relevant region (e.g., prefrontal cortex, striatum)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the experimental animal (e.g., rodent).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare coronal or sagittal brain slices (250-300 µm thickness) containing the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron in the target region.
-
-
Data Acquisition:
-
Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes.
-
Bath-apply this compound at various concentrations (e.g., 0.1, 1, 10 µM) and record for 10-15 minutes at each concentration.
-
Perform a washout by perfusing with drug-free aCSF for at least 20 minutes to observe recovery.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sEPSCs and sIPSCs before, during, and after molindone application using appropriate software.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Protocol 2: In Vivo Single-Unit Recordings to Assess the Impact of Molindone on Neuronal Firing
Objective: To investigate the effect of systemic or local application of this compound on the firing rate and pattern of individual neurons in a specific brain region.
Materials:
-
Anesthetized or awake, head-fixed animal
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Electrophysiology recording system with preamplifier and data acquisition software
-
Drug delivery system (for local application) or means for systemic injection
-
This compound solution
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
For awake recordings, a head-post and recording chamber should be chronically implanted.
-
-
Electrode Placement:
-
Slowly lower a microelectrode into the target brain region using the stereotaxic manipulator.
-
Advance the electrode until the spontaneous activity of a single neuron is isolated.
-
-
Recording and Drug Application:
-
Record the baseline firing rate and pattern of the isolated neuron for a stable period (e.g., 5-10 minutes).
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally via a microinjection cannula or iontophoresis.
-
Continuously record the neuronal activity during and after drug administration to observe any changes in firing rate or pattern.
-
-
Data Analysis:
-
Use spike sorting software to isolate and analyze the firing of individual neurons.
-
Calculate the firing rate (in Hz) and analyze firing patterns (e.g., tonic vs. burst firing) before and after drug application.
-
Compare the effects of different doses of molindone on neuronal activity.
-
Visualizations
Caption: Molindone's antagonism of the D2 receptor signaling pathway.
Caption: A logical workflow for an electrophysiological experiment with molindone.
Caption: Molindone's primary molecular targets leading to altered neuronal activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dissociable Effects of Dopamine on Neuronal Firing Rate and Synchrony in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of 5-HT2 receptors attenuates self-sustained firing of human motor units - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Assays of Molindone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molindone hydrochloride is an antipsychotic medication belonging to the dihydroindolone class, utilized in the management of schizophrenia.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's limbic system.[1][3] By blocking these receptors, molindone mitigates the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Additionally, molindone exhibits affinity for serotonin receptors, which may contribute to its overall therapeutic profile.[3] This document provides detailed application notes and protocols for a range of behavioral pharmacology assays relevant to the preclinical evaluation of this compound.
Mechanism of Action
This compound's principal pharmacological effect is the blockade of postsynaptic dopamine D2 receptors.[4][5] This action is concentrated in key brain regions, including the striatum, nucleus accumbens, and ventral tegmental area.[4][5] The drug also demonstrates antagonistic properties at serotonin 5-HT2 receptors.[3] It possesses negligible affinity for histamine H1 and alpha-1 adrenergic receptors, and no affinity for muscarinic acetylcholine receptors.[4][5]
Signaling Pathway of this compound
Caption: Molindone's antagonism of the D2 receptor.
Data Presentation
Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) | Reference |
| Dopamine D2 | 84 - 140 | [6] |
| Dopamine D2S | 84.4 | [7] |
| Dopamine D2L | 110 | [7] |
| Dopamine D1 | 3,200 - 8,300 | [6] |
| Dopamine D3 | 3,200 - 8,300 | [6] |
| Dopamine D5 | 3,200 - 8,300 | [7] |
| Serotonin 5-HT2A | 14,000 | [6] |
| Serotonin 5-HT2B | 410 | [6] |
Preclinical Behavioral Effects of this compound
| Assay | Species | Doses Tested | Observed Effects | Reference |
| Spontaneous Locomotion | Rodents | Not Specified | Reduction in spontaneous locomotion and aggressiveness. | [1][2] |
| Amphetamine-Induced Hyperactivity | Rats | Not Specified | Antagonism of bizarre stereotyped behavior and hyperactivity. | [1][2] |
| Conditioned Avoidance Response | Rodents | Not Specified | Suppression of conditioned response. | [1][2] |
| Catalepsy | Mice | Not Specified | Cataleptogenic, but less potent than haloperidol. | [6] |
Experimental Protocols
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Application: This assay is used to assess the effects of molindone on spontaneous locomotor activity and anxiety-like behavior in rodents. A reduction in locomotion can indicate sedative effects, while changes in the time spent in the center of the arena can be indicative of anxiolytic or anxiogenic properties.
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Protocol:
-
Apparatus: A square or circular arena with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Animals: Mice or rats, habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure: a. Administer this compound or vehicle to the animals at the desired doses and pretreatment times. b. Gently place the animal in the center of the open field arena. c. Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes). d. An automated tracking system is used to record the animal's movements.
-
Data Analysis: a. Locomotor Activity: Total distance traveled, number of line crossings. b. Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, frequency of entries into the center zone.
Antagonism of Amphetamine-Induced Hyperactivity
Application: This model is a classic screen for antipsychotic activity. Amphetamine induces an increase in locomotor and stereotyped behaviors by enhancing dopamine release. Antipsychotics that block dopamine receptors, like molindone, are expected to attenuate these effects.
Experimental Workflow:
Caption: Workflow for Amphetamine-Induced Hyperactivity.
Protocol:
-
Apparatus: Standard rodent cages or open field arenas equipped with automated activity monitoring systems.
-
Animals: Rats are commonly used for this assay.
-
Procedure: a. Habituate the animals to the testing environment. b. Administer this compound or vehicle at various doses. c. After a specified pretreatment time, administer a psychostimulant dose of d-amphetamine (e.g., 1-2 mg/kg, s.c.). d. Immediately place the animals back into the testing apparatus and record locomotor activity and stereotyped behaviors (e.g., sniffing, gnawing, head weaving) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity counts and stereotypy scores between the molindone-treated and vehicle-treated groups. A dose-dependent reduction in amphetamine-induced behaviors is indicative of antipsychotic-like activity.
Catalepsy Bar Test
Application: This test is used to assess the propensity of an antipsychotic to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity. Catalepsy is defined as the failure to correct an externally imposed posture.
Experimental Workflow:
Caption: Workflow for the Catalepsy Bar Test.
Protocol:
-
Apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) elevated to a height where the rodent can be placed with its forepaws on the bar and hind paws on the base.
-
Animals: Mice or rats.
-
Procedure: a. Administer this compound or vehicle. b. At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar. c. Start a stopwatch and measure the time it takes for the animal to remove both forepaws from the bar (descent latency). d. A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Data Analysis: The mean descent latency is calculated for each treatment group at each time point. A significant increase in descent latency compared to the vehicle group indicates cataleptic effects.
Conditioned Avoidance Response (CAR)
Application: The CAR task is a predictive model for antipsychotic efficacy. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective suppression is characteristic of antipsychotic drugs.
Experimental Workflow:
Caption: Workflow for Conditioned Avoidance Response.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is equipped to deliver a mild electric footshock.
-
Animals: Rats are typically used.
-
Procedure: a. Training: The animal is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds). This is followed by the presentation of an unconditioned stimulus (US), a mild footshock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered, and moving to the other compartment terminates the shock (escape response). This is repeated for a set number of trials. b. Testing: Once the animals are trained to a stable level of avoidance, they are treated with this compound or vehicle before a test session.
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating that the animal's motor capacity to perform the response is intact.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Molindone (Professional Patient Advice) - Drugs.com [drugs.com]
- 5. publications.aap.org [publications.aap.org]
- 6. Neuroleptic-induced catalepsy: a D2 blockade phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Molindone Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in experiments involving molindone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that could lead to experimental artifacts?
A1: this compound is a dihydroindolone derivative.[1] Its structure, containing an indole moiety, and its relatively hydrophobic nature can contribute to several potential artifacts.[1][2] Key properties to consider are its solubility, potential for aggregation at higher concentrations, and the intrinsic fluorescence and quenching ability of the indole ring.[1][2] While freely soluble in water and alcohol, its solubility in aqueous buffers can be concentration-dependent and influenced by pH and salt concentration.[1][3]
Q2: Can this compound interfere with fluorescence-based assays?
A2: Yes, compounds containing indole rings, such as molindone, have the potential to interfere with fluorescence-based assays.[2] This can occur through two primary mechanisms:
-
Autofluorescence: The indole structure can exhibit intrinsic fluorescence, which may lead to a false-positive signal.
-
Fluorescence Quenching: The indole moiety can also quench the fluorescence of other molecules, leading to a false-negative or reduced signal.[2][4][5]
Q3: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?
A3: While this compound is not classically listed as a PAIN in most widely used filters, its chemical structure contains features that warrant caution.[6][7] PAINS are compounds that show activity in numerous assays through non-specific mechanisms.[6] Given the potential for indole-containing compounds to interfere with various assay formats, it is prudent to perform counter-screens to rule out non-specific activity.[8][9]
Q4: How might this compound affect cell-based assays like MTT or MTS?
A4: this compound could potentially interfere with cell viability assays that rely on cellular metabolism, such as those using tetrazolium salts (MTT, MTS). Interference can arise from:
-
Redox Activity: If molindone or its metabolites have redox properties, they could directly reduce the tetrazolium dye, leading to a false-positive signal for cell viability.
-
Chemical Reactivity: Direct reaction with the assay reagents is a possibility that should be investigated.
-
Precipitation: At higher concentrations, precipitation of the compound could interfere with absorbance readings.
Q5: Could this compound interfere with luciferase-based reporter assays?
A5: Yes, interference in luciferase assays is a common artifact for many small molecules. Potential mechanisms include:
-
Direct Inhibition of Luciferase: The compound may directly inhibit the luciferase enzyme, leading to a decrease in signal.
-
Light Absorption: If this compound absorbs light at the emission wavelength of the luciferase reaction, it can cause a decrease in the measured signal.
-
Stabilization of Luciferase: Some compounds can stabilize the luciferase enzyme, leading to an accumulation of the enzyme and a subsequent increase in signal in cell-based assays.
Troubleshooting Guides
Issue 1: Unexpected Results in a Fluorescence-Based Assay
Symptoms:
-
Higher than expected fluorescence signal (potential autofluorescence).
-
Lower than expected fluorescence signal, especially at higher concentrations of this compound (potential quenching).
Troubleshooting Workflow:
Caption: Troubleshooting fluorescence assay interference.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)
Symptoms:
-
High background absorbance in wells with this compound but without cells.
-
Non-linear dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting cell viability assay artifacts.
Data Presentation
The following table provides a hypothetical example of data that could be generated when assessing the potential for this compound to interfere with a fluorescence-based assay.
| Molindone HCl (µM) | Fluorescence (RFU) - No Probe (Autofluorescence) | Fluorescence (RFU) - With Probe | % Quenching |
| 0 | 50 | 10000 | 0% |
| 1 | 55 | 9500 | 5% |
| 5 | 75 | 8500 | 15% |
| 10 | 100 | 7000 | 30% |
| 50 | 250 | 4000 | 60% |
| 100 | 400 | 2000 | 80% |
Experimental Protocols
Protocol 1: Assessing Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the experimental assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Method:
-
Prepare a serial dilution of this compound in assay buffer at concentrations to be used in the main experiment.
-
Add the dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Read the plate at the excitation and emission wavelengths used in the primary assay.
-
Analyze the data to determine if fluorescence intensity increases with this compound concentration.
Protocol 2: Assessing Interference with MTT Assay
Objective: To determine if this compound directly reduces MTT or interferes with formazan absorbance.
Materials:
-
This compound stock solution
-
Cell culture medium
-
MTT reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Absorbance plate reader
Method:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate.
-
Include wells with medium only as a control.
-
Add MTT reagent to all wells and incubate for the same period as in the cell-based assay.
-
Add solubilization solution and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.
Protocol 3: Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits luciferase activity.
Materials:
-
This compound stock solution
-
Recombinant luciferase enzyme
-
Luciferase assay buffer
-
Luciferin substrate
-
White, opaque microplate
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in luciferase assay buffer.
-
Add the dilutions to the wells of the microplate.
-
Add a constant amount of recombinant luciferase to each well and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding luciferin substrate.
-
Immediately measure the luminescence.
-
A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Signaling Pathway and Logical Relationships
The following diagram illustrates the potential mechanisms by which a small molecule like this compound can interfere with a typical biochemical assay, leading to a false-positive or false-negative result.
References
- 1. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Molindone Hydrochloride Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of molindone hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydroindolone compound that primarily acts as a dopamine D2 receptor antagonist.[1][2] Its therapeutic effects in managing symptoms of schizophrenia are attributed to its ability to block these receptors in the brain's limbic system, thereby reducing excessive dopamine activity.[1] Molindone also exhibits some affinity for dopamine D5 receptors and may have minor effects on serotonin receptors.[3][4]
Q2: What are the general pharmacokinetic properties of this compound in rodents?
Molindone is rapidly absorbed and metabolized following oral administration in animal models.[1][5] While it has a relatively short elimination half-life of approximately 1.5 to 2 hours, its pharmacological effects can persist for 24 to 36 hours.[6][7][8] This suggests that active metabolites may contribute significantly to its extended duration of action.[6] Peak plasma concentrations are typically reached within 1.5 hours after an oral dose.[5][7]
Troubleshooting Guides
Dose Selection and Administration
Q3: I am starting a new in vivo study. What is a good starting dose for this compound?
The optimal dose of this compound will depend on the animal model, the route of administration, and the specific research question. Based on preclinical studies, a range of doses has been established for both rats and mice.
For Rats:
-
Oral Gavage: Doses in toxicity and reproductive studies have ranged from 5 mg/kg to 75 mg/kg.[4][9] For behavioral studies, lower doses are often effective. For example, a dose of 2.5 mg/kg has been used to investigate its effects on dopamine receptor sensitivity.
-
Intraperitoneal (IP) Injection: Studies have utilized doses ranging from 0.078 to 1.25 mg/kg to assess effects on prolactin levels.[9]
For Mice:
-
Oral Gavage: Reproductive studies have used doses of 20 mg/kg and 40 mg/kg.[10]
-
Intraperitoneal (IP) Injection: A study investigating dopamine and tyramine metabolism used subcutaneous injections at doses of 1 to 100 mg/kg, which can provide some guidance for parenteral dosing.
It is always recommended to conduct a pilot study to determine the optimal dose-response curve for your specific experimental paradigm.
Q4: What are the reported LD50 values for this compound in rodents?
Acute toxicity studies have established the following median lethal doses (LD50):
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 261 mg/kg[11] |
| Mouse | Intraperitoneal | 243 mg/kg[11] |
Q5: What is a suitable vehicle for administering this compound?
This compound is freely soluble in water and alcohol.[10][12]
-
Oral Gavage: For oral administration, this compound can be dissolved in sterile water or saline. To improve palatability and voluntary intake in some protocols, a 10% sucrose solution can be used.
-
Intraperitoneal Injection: For IP injections, sterile physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2) are appropriate vehicles.[11] If solubility is a concern at higher concentrations, a small percentage of a co-solvent like DMSO (e.g., up to 5-10%) followed by dilution with saline or PBS can be considered. However, it is crucial to run vehicle-only controls as DMSO can have its own biological effects.
Q6: How should I prepare and store this compound solutions?
-
Preparation: Always use aseptic techniques when preparing solutions for injection. Dissolve the required amount of this compound powder in the chosen sterile vehicle. Gentle warming or vortexing can aid dissolution.
-
Storage: Stock solutions should be stored under appropriate conditions to ensure stability. For instance, solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[13] It is recommended to prepare fresh aqueous solutions for each experiment.
Managing Adverse Effects
Q7: What are the common adverse effects of this compound in animal studies, and how can I manage them?
The most commonly observed side effects are related to its mechanism of action and are generally dose-dependent.
-
Sedation and Drowsiness: Initial drowsiness is a frequent effect.[5] Animals may appear lethargic or have reduced spontaneous activity. This effect often subsides with continued dosing. If sedation is severe and interferes with the experiment, consider reducing the dose.
-
Extrapyramidal Symptoms (EPS): As a dopamine antagonist, molindone can induce motor side effects such as catalepsy (a state of immobility), tremors, and rigidity, particularly at higher doses. If EPS are observed, it is important to record their severity and duration. A dose reduction may be necessary.
-
Weight Loss: Unlike many other antipsychotics, molindone has been associated with weight loss.[8] It is crucial to monitor the body weight of the animals regularly throughout the study. Ensure ad libitum access to food and water.
-
Increased Activity: In some cases, increased activity has been noted in patients, and caution is advised where this could be harmful.[5] This paradoxical effect should be monitored in animal studies.
Q8: My animals are showing unexpected or severe adverse reactions. What should I do?
If you observe any severe or unexpected adverse events, such as seizures, severe respiratory distress, or significant and rapid weight loss, you should:
-
Immediately consult with the institutional veterinarian and the Animal Care and Use Committee (IACUC).
-
Consider humane endpoints for the affected animals.
-
Re-evaluate your dosing regimen. It may be necessary to lower the dose or switch to a different administration route.
-
Ensure the purity and correct concentration of your this compound solution.
Data Presentation
Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat | Mouse |
| Route of Administration | Oral | Oral/Subcutaneous |
| Time to Peak (Tmax) | ~1.5 hours[5][7] | Not explicitly stated, but rapid absorption is expected. |
| Elimination Half-life | ~2 hours[6] | Not explicitly stated. |
| Duration of Action | 24 - 36 hours[6][7][8] | Not explicitly stated, but likely similar to rats. |
| Metabolism | Extensive hepatic metabolism[1][3] | Expected to be similar to rats. |
| Excretion | Primarily in urine and feces as metabolites[1][5] | Expected to be similar to rats. |
Effective Dosages of this compound in Rodent Models
| Animal Model | Species | Route | Effective Dose Range | Observed Effect |
| Toxicity/Reproductive Studies | Rat | Oral | 5 - 75 mg/kg[4][9] | Various toxicological endpoints assessed. |
| Dopamine Receptor Sensitivity | Rat | Oral | 2.5 mg/kg | Did not elicit behavioral supersensitivity to apomorphine. |
| Prolactin Secretion | Rat | IP | 0.078 - 1.25 mg/kg[9] | Stimulation of prolactin production. |
| Reproductive Studies | Mouse | Oral | 20 - 40 mg/kg[10] | Slight increase in fetal resorptions. |
| Dopamine & Tyramine Metabolism | Mouse | SC | 1 - 100 mg/kg | Dose-dependent effects on striatal dopamine and tyramine levels. |
Experimental Protocols
Protocol: Oral Gavage Administration in Rats
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., distilled water, 0.9% saline, or 10% sucrose solution)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, straight or curved, with a ball tip for rats)
-
Syringes (1-3 mL)
-
Analytical balance and weighing paper
-
Sterile conical tubes or vials
-
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in the chosen vehicle to the desired final concentration. Ensure complete dissolution.
-
Draw the calculated volume of the solution into the syringe. The volume should not exceed 10 mL/kg body weight for rats.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline or PBS)
-
25-27 gauge needles
-
1 mL syringes
-
Analytical balance and weighing paper
-
Sterile conical tubes or vials
-
-
Procedure:
-
Prepare the dosing solution as described for oral gavage.
-
Draw the calculated volume into the syringe. The injection volume should not exceed 10 mL/kg body weight for mice.
-
Properly restrain the mouse, exposing the abdomen. The animal should be tilted head-down at a slight angle.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle. Be careful not to puncture the peritoneum too deeply to avoid damaging internal organs.
-
Aspirate slightly to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H25ClN2O2 | CID 9883259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Toxicity assessment of this compound, a dopamine D2/D5 receptor antagonist in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Tablets [dailymed.nlm.nih.gov]
- 6. Molindone - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. mims.com [mims.com]
- 9. tandfonline.com [tandfonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Molindone Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of molindone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis?
A1: A common approach for the analysis of this compound involves reversed-phase HPLC. While specific conditions can vary, a typical starting point is outlined in the experimental protocol section below. Key parameters to consider are the use of a C18 or a phenyl-hexyl stationary phase, a mobile phase consisting of an aqueous buffer (often with a phosphate or formic acid base) and an organic modifier like acetonitrile or methanol, and UV detection around 254 nm.[1][2][3]
Q2: Why am I observing peak tailing with my this compound peak?
A2: Peak tailing is a common issue when analyzing basic compounds like this compound.[4][5] This is often due to secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[4][6][7] To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[6][7]
-
Buffer Concentration: Increasing the buffer concentration (typically in the 10-50 mM range) can help mask the residual silanol interactions.[5][6]
-
Column Choice: Using a column with end-capping or a polar-embedded phase can reduce the availability of free silanol groups.[5][6]
-
Sample Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak tailing. Try diluting your sample.[5][6]
Q3: My retention time for this compound is shifting. What could be the cause?
A3: Retention time shifts can be frustrating and can arise from several factors. It's helpful to first determine if the shift is gradual (drift) or random (fluctuation).[8] Common causes include:
-
Mobile Phase Composition: Changes in the mobile phase, such as evaporation of the more volatile organic component or a change in pH, can lead to retention time drift.[8][9] Ensure the mobile phase is well-mixed and freshly prepared.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a thermostatted column compartment is crucial for reproducibility.[8][10][11]
-
Flow Rate Variations: Inconsistent flow rates, which could be due to pump issues or leaks in the system, will directly impact retention times.[8][9]
-
Column Equilibration: Insufficient column equilibration time before starting a sequence of analyses can cause retention times to drift.[12]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to shifts in retention.[8][10][11]
Q4: I am observing a noisy or drifting baseline. What should I do?
A4: A noisy or drifting baseline can interfere with peak integration and reduce the accuracy of your results. Potential causes include:
-
Mobile Phase Issues: Impurities in the solvents, inadequate degassing (leading to air bubbles), or inconsistent mixing of the mobile phase can all contribute to baseline noise.[13][14][15]
-
Detector Problems: A deteriorating detector lamp or fluctuations in the detector's electronics can cause baseline drift.[13][14]
-
System Leaks: Leaks in the pump, injector, or detector can cause pressure instability and result in a noisy baseline.[13]
-
Contamination: Contamination in the system, including the column or detector cell, can lead to a noisy or drifting baseline.[15]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
-
Symptom: The peak for this compound has an asymmetrical shape with a pronounced tail. The tailing factor is greater than 1.2.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Unstable Retention Times
-
Symptom: The retention time for this compound is either consistently drifting in one direction or fluctuating randomly between injections.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unstable retention times.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the HPLC analysis of this compound. It is recommended to perform method validation for your specific application.
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing (L11)[2] |
| Mobile Phase | Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid). A common starting point is a buffered aqueous phase mixed with an organic modifier. For example, a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., 4.0-5.0) and acetonitrile.[2][3] |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent, which should ideally be the mobile phase. For example, a mixture of water and acetonitrile. |
Note: For Mass Spectrometry (MS) compatible applications, it is advisable to replace phosphoric acid with a volatile acid like formic acid.[3]
Data Presentation
Table 1: Common HPLC Issues and Potential Solutions
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (2-3), increase buffer strength, use an end-capped column.[5][6][7] |
| Column overload | Dilute sample, reduce injection volume.[5][6] | |
| Retention Time Drift | Change in mobile phase composition | Prepare fresh mobile phase, ensure it is well-mixed and covered.[8][9] |
| Temperature fluctuations | Use a column oven and ensure a stable temperature.[8][10][11] | |
| Inadequate column equilibration | Increase equilibration time before analysis.[12] | |
| Baseline Noise/Drift | Air bubbles in the system | Degas the mobile phase, purge the pump.[12][13][14] |
| Contaminated mobile phase or system | Use HPLC-grade solvents, filter the mobile phase, and clean the system.[13][14][15] | |
| Detector lamp issue | Allow the lamp to warm up properly; replace if necessary.[14] | |
| High Backpressure | Column or frit blockage | Reverse flush the column, use guard columns and in-line filters.[4][5] |
| Mobile phase precipitation | Ensure mobile phase components are soluble in all proportions.[12] |
References
- 1. Ultra-performance liquid chromatography determination of related compounds of molindone in drug substances | European Journal of Chemistry [eurjchem.com]
- 2. newdruginfo.com [newdruginfo.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. LC Troubleshooting—Retention Time Shift [restek.com]
- 11. LC Troubleshooting—Retention Time Shift [restek.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. ijprajournal.com [ijprajournal.com]
Molindone Hydrochloride In Vitro Assays: Technical Support Center
Welcome to the technical support center for in vitro assays involving molindone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound in in vitro assays?
This compound is a potent antagonist of the dopamine D2 (both D2S and D2L isoforms) and serotonin 5-HT2B receptors.[1] Its in vitro activity is primarily attributed to the parent drug rather than its metabolites.
Q2: What are some common sources of interference in this compound in vitro assays?
Potential interferences can be broadly categorized as physicochemical properties of this compound itself, and general assay-related issues. These include:
-
Physicochemical Interferences:
-
Lipophilicity: Molindone's lipophilic nature can lead to non-specific binding to plasticware and increased protein binding in assays containing serum.
-
Aqueous Solubility and Aggregation: As a sparingly soluble compound, molindone may precipitate or form aggregates in aqueous buffers, especially at higher concentrations, affecting its availability to the target.
-
pH Sensitivity: The stability and ionization state of this compound can be influenced by the pH of the assay buffer, potentially altering its activity.[2][3]
-
-
Assay-Specific Interferences:
-
Metabolic Activation: In assays utilizing liver fractions (e.g., S9), metabolites of molindone can be generated, which may have different activities or cause interference, as seen in some genotoxicity assays.
-
Matrix Effects: Components of the assay medium, such as serum proteins, can bind to molindone, reducing its free concentration and apparent potency.
-
Reagent Reactivity: The indole moiety of molindone has the potential to react with certain assay reagents under specific conditions.[4]
-
Q3: How can I minimize non-specific binding of this compound to labware?
Due to its lipophilicity, molindone can adsorb to the surface of standard plasticware. To mitigate this:
-
Use low-protein-binding microplates and tubes.
-
Include a small percentage of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in your assay buffers, after validating its compatibility with your assay.
-
Consider using polypropylene instead of polystyrene plates, as the latter can be more prone to hydrophobic interactions.
Troubleshooting Guides
Inconsistent Results in Receptor Binding Assays
Problem: High variability in measured affinity (Ki or IC50) for this compound.
| Potential Cause | Recommended Solution |
| Molindone Aggregation | Decrease the final concentration of the vehicle (e.g., DMSO) in the assay. Visually inspect solutions for any precipitation. Determine the critical aggregation concentration (CAC) of molindone in your assay buffer. |
| Adsorption to Assay Plates | Pre-treat plates with a blocking agent like bovine serum albumin (BSA), if compatible with the assay. Use low-binding plates. |
| pH Drift in Buffer | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Measure the pH of the buffer before and after the assay. |
| Incomplete Equilibration | Determine the optimal incubation time to reach binding equilibrium for your specific assay conditions. |
Low Potency or Efficacy in Cell-Based Functional Assays
Problem: this compound shows lower than expected potency (EC50 or IC50) or fails to elicit a full response.
| Potential Cause | Recommended Solution |
| High Serum Protein Binding | Reduce the serum concentration in your cell culture medium during the drug treatment period. If serum is necessary, perform a separate experiment to determine the extent of protein binding and adjust nominal concentrations accordingly. |
| Poor Cell Permeability | While molindone is generally cell-permeable, ensure that the incubation time is sufficient for it to reach its intracellular target if applicable. |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment. |
| Metabolic Inactivation | If using metabolically active cells, consider that they may be metabolizing molindone into less active forms over the course of the assay. Reduce the incubation time or use a metabolic inhibitor if appropriate and validated. |
Experimental Protocols
Example Protocol: Dopamine D2 Receptor Competition Binding Assay
This protocol is a generalized example and should be optimized for your specific laboratory conditions and reagents.
-
Prepare Cell Membranes: Use a stable cell line expressing the human dopamine D2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 25 µL of this compound at various concentrations (in assay buffer). For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., haloperidol). c. Add 25 µL of the radioligand at a final concentration close to its Kd. d. Add 100 µL of the cell membrane preparation. e. Incubate at room temperature for 90 minutes. f. Harvest the membranes onto a filter mat using a cell harvester. g. Wash the filters with ice-cold assay buffer. h. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.
Visualizations
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway Inhibition by Molindone HCl.
Serotonin 5-HT2B Receptor Signaling Pathway Inhibition by Molindone HCl.
Experimental and Logical Workflows
General Troubleshooting Workflow for In Vitro Assays.
References
Technical Support Center: Molindone Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of molindone hydrochloride and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
Low yields in this compound synthesis can often be attributed to incomplete reaction, suboptimal pH control, or inefficient purification. The primary synthesis step, a Mannich reaction, is sensitive to reaction conditions. Ensuring the reaction goes to completion and that the subsequent workup and purification steps are optimized is critical for a high yield.
Q2: How can I monitor the progress of the Mannich reaction for molindone synthesis?
The reaction endpoint can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[1] This allows for the accurate determination of the consumption of the starting material, 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one, and the formation of the molindone product.
Q3: What are the critical parameters to control during the aminomethylation (Mannich) reaction?
The critical parameters to control are temperature, reaction time, and pH. An improved synthesis method suggests a two-phase temperature profile: an initial reaction at 50-55°C followed by a reflux period.[1] The pH of the alcoholic solvent should be maintained between 1.5 and 5.5 using a mineral acid catalyst.[1]
Q4: Are there alternative synthesis routes to the one-pot Mannich reaction?
Yes, an alternative is a multi-step synthesis. This involves the initial synthesis of intermediates such as 2,3-pentanedione-2-oxime (SUMO-1) from 2,3-pentadione and hydroxylamine hydrochloride.[2][3] This is followed by the reaction of SUMO-1 with 1,3-cyclohexanedione to produce 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2).[2][3] Finally, SUMO-2 undergoes a Mannich reaction with bismorpholinomethane to yield molindone.[2][3]
Q5: How can the purity of the final this compound product be improved?
Purification can be significantly improved by a multi-step recrystallization process. After the initial synthesis and isolation of crude molindone, a primary recrystallization can be performed, followed by a secondary recrystallization to achieve high purity (e.g., >99%).[1] The purification process may involve dissolving the crude product in dilute hydrochloric acid, filtering insoluble materials, and then precipitating the product by basification with cold ammonia water.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Molindone | Incomplete aminomethylation reaction. | Ensure the reaction is monitored by HPLC to confirm the endpoint.[1] Extend the reflux time if necessary. |
| Suboptimal pH of the reaction mixture. | Adjust the pH of the alcohol solvent to between 1.5 and 5.5 using a mineral acid like hydrochloric acid, sulfuric acid, or phosphoric acid.[1] | |
| Inefficient recovery of the product from the mother liquor. | After separating unreacted starting material, ensure the mother liquor is properly basified to precipitate the molindone product.[1] | |
| High Levels of Impurities in the Final Product | Inadequate purification of the crude product. | Perform multiple recrystallization steps. A primary and secondary purification can significantly increase purity.[1] |
| Formation of side products during the reaction. | Control the reaction temperature carefully, adhering to the recommended 50-55°C initial phase followed by reflux.[1] | |
| Reaction Stalls or Proceeds Slowly | Absence or insufficient amount of catalyst. | Ensure a mineral acid catalyst is present to maintain the required acidic pH for the aminomethylation reaction.[1] A control experiment without a catalyst showed a significantly prolonged reaction time.[1] |
| Low reaction temperature. | Maintain the initial reaction temperature in the range of 50-55°C before proceeding to reflux.[1] | |
| Difficulty in Isolating the Product | Improper pH during basification. | When precipitating the molindone base from the mother liquor, carefully adjust the pH to 8.5-9.0 with cold ammonia water.[1] |
| Product remains dissolved in the solvent. | Ensure adequate cooling and standing time after basification to allow for complete precipitation of the product.[1] |
Experimental Protocols
Improved One-Pot Synthesis of this compound
This protocol is based on an improved aminomethylation reaction method.[1]
-
Reaction Setup: In a suitable reaction vessel, charge methanol as the solvent.
-
Catalyst Addition: Add a mineral acid (e.g., hydrochloric acid) to the methanol until the pH of the solvent is between 1.5 and 5.5.
-
Reagent Addition: Add 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one, morpholine hydrochloride, and paraformaldehyde to the acidic methanol solution.
-
Initial Reaction: Raise the temperature to 50-52°C and stir the mixture for approximately 6 hours.
-
Reflux: After the initial reaction period, heat the mixture to boiling and maintain a reflux for about 1.75 hours.
-
Monitoring: Monitor the reaction progress via HPLC until the starting material is consumed.
-
Workup: After the reaction is complete, separate the unreacted 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one.
-
Product Isolation: Basify the mother liquor with cold ammonia water to a pH of 8.5-9.0 to precipitate the crude molindone.
-
Purification:
-
Primary Purification: Dissolve the crude product in 0.5 mol/L dilute hydrochloric acid, filter any insoluble materials, and re-precipitate with cold ammonia water.
-
Secondary Purification: Repeat the primary purification process to obtain a high-purity molindone product.
-
-
Salt Formation: The purified molindone base can then be converted to this compound by reacting it with hydrochloric acid in a suitable solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Condensation Reaction Yield | 82.26% | [1] |
| Purity after Condensation | 94.91% | [1] |
| Primary Purification Yield | 84.11% | [1] |
| Purity after Primary Purification | 97.6% | [1] |
| Secondary Purification Yield | 91.64% | [1] |
| Purity after Secondary Purification | 99.41% | [1] |
| Total Overall Yield | 63.4% | [1] |
Visualizations
Caption: Experimental workflow for the improved synthesis of this compound.
Caption: Logical troubleshooting guide for low yield in molindone synthesis.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Molindone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of molindone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and why is it considered poor?
This compound, an antipsychotic agent, exhibits poor oral bioavailability. Studies have shown that the intramuscular administration of molindone is significantly more bioavailable than the oral route. For instance, one study found that intramuscular molindone was 1.49 to 1.67 times more bioavailable than oral molindone in schizophrenic patients.[1] This suggests that a significant portion of the orally administered drug does not reach systemic circulation. The poor bioavailability is likely due to its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
Q2: What are the primary formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of drugs like this compound.[2][3] These include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[4][5] By converting the drug from a crystalline to an amorphous form, its solubility and dissolution rate can be significantly increased.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as Solid Lipid Nanoparticles (SLNs), can improve its absorption.[6][7] These formulations can enhance solubilization in the gastrointestinal tract and may also facilitate lymphatic uptake, bypassing first-pass metabolism.
-
Particle Size Reduction: Reducing the particle size of the drug to the micro or nano-scale increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.
Q3: We are observing inconsistent dissolution profiles for our this compound tablet formulation. What could be the cause?
Inconsistent dissolution profiles can stem from several factors. For a poorly soluble drug like this compound, variability in the physicochemical properties of the active pharmaceutical ingredient (API) and excipients can play a significant role. Key areas to investigate include:
-
API Particle Size Distribution: Variations in the particle size of the this compound powder between batches can lead to different dissolution rates.
-
Polymorphism: The presence of different crystalline forms (polymorphs) of the drug can affect its solubility and dissolution.
-
Excipient Variability: Inconsistent quality or properties of excipients, such as binders and disintegrants, can impact tablet disintegration and drug release.
-
Manufacturing Process Parameters: Variations in compression force during tableting can alter the tablet's hardness and porosity, thereby affecting its dissolution characteristics.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound from a Solid Dispersion Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete amorphization of the drug | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystalline drug. | The DSC thermogram should show the absence of the drug's melting peak, and the XRPD pattern should be a halo, indicating an amorphous state. |
| Inappropriate carrier selection | Screen different hydrophilic polymers as carriers (e.g., PVP K30, HPMC, Soluplus®) at various drug-to-carrier ratios. | An optimal carrier will effectively inhibit drug recrystallization and enhance its dissolution. |
| Drug recrystallization during dissolution | Incorporate a precipitation inhibitor into the formulation or the dissolution medium. | The drug will remain in a supersaturated state for a longer duration, leading to improved dissolution. |
| Poor wettability of the solid dispersion | Include a surfactant in the formulation or the dissolution medium. | Improved wetting will facilitate the dissolution of the solid dispersion. |
Issue 2: High Variability in Particle Size and Low Entrapment Efficiency in a this compound Solid Lipid Nanoparticle (SLN) Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate lipid or surfactant selection | Screen different solid lipids (e.g., Compritol® 888 ATO, Glyceryl monostearate) and surfactants (e.g., Poloxamer 188, Tween® 80). | A suitable lipid-surfactant combination will result in smaller, more uniform nanoparticles with higher drug entrapment. |
| Suboptimal homogenization parameters | Optimize the homogenization speed, duration, and temperature. | Increased homogenization efficiency will lead to a reduction in particle size and polydispersity index (PDI). |
| Drug expulsion during lipid recrystallization | Employ a combination of lipids to create a less-ordered crystalline structure (Nanostructured Lipid Carriers - NLCs). | The presence of liquid lipid in the solid lipid matrix will reduce drug expulsion and improve entrapment efficiency. |
| Insufficient surfactant concentration | Increase the concentration of the surfactant in the formulation. | Adequate surfactant concentration is crucial for stabilizing the newly formed nanoparticles and preventing their aggregation. |
Quantitative Data Summary
The following tables present a comparison of pharmacokinetic parameters for standard oral this compound and hypothetical improved formulations.
Table 1: Pharmacokinetic Parameters of Oral vs. Intramuscular this compound in Humans
| Parameter | Oral Molindone | Intramuscular Molindone |
| Bioavailability | Base | 1.49 - 1.67 times higher than oral |
| Time to Maximum Concentration (Tmax) | 1.1 hours | 0.6 hours |
| Elimination Half-life (t1/2) | ~2 hours | ~2 hours |
Data adapted from a comparative study in schizophrenic patients.[1]
Table 2: Hypothetical Pharmacokinetic Parameters of Improved Oral this compound Formulations in an Animal Model (e.g., Rats)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Molindone HCl Suspension (Control) | 10 | 150 ± 25 | 1.5 | 600 ± 90 | 100 |
| Molindone HCl Solid Dispersion | 10 | 450 ± 60 | 1.0 | 1800 ± 250 | 300 |
| Molindone HCl SLNs | 10 | 600 ± 85 | 0.75 | 2400 ± 320 | 400 |
These are illustrative data based on typical improvements observed for poorly soluble drugs with these formulation technologies.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Preparation of the organic solution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., 1:4 w/w drug to PVP K30) in a suitable solvent (e.g., methanol).
-
Solvent evaporation: Evaporate the solvent from the solution using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 50°C) for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (DSC, XRPD).
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of the lipid phase: Melt a solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point. Disperse this compound in the molten lipid.
-
Preparation of the aqueous phase: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion formation: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoemulsion formation: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure to form a nanoemulsion.
-
Cooling and SLN formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release.
Visualizations
Caption: Formulation workflows for solid dispersions and solid lipid nanoparticles.
Caption: Troubleshooting logic for poor in vivo performance of an oral formulation.
References
- 1. Bioavailability of oral and intramuscular this compound in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altusformulation.com [altusformulation.com]
- 3. pharm-int.com [pharm-int.com]
- 4. sybespharmacy.com [sybespharmacy.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
Molindone hydrochloride batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with batch-to-batch variability of molindone hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dihydroindolone derivative that acts as an antipsychotic agent. Its primary mechanism of action is the antagonism of the dopamine D2 receptor.[1] Additionally, it exhibits monoamine oxidase (MAO) inhibitory activity.[2]
Q2: What are the common sources of batch-to-batch variability in this compound?
Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound can arise from several factors, including:
-
Chemical Impurities: Residual solvents, starting materials, or byproducts from the synthesis process can vary between batches.[3][4]
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound can affect its physical and chemical properties.[5][6][7][8][9]
-
Particle Size Distribution: Variations in particle size can influence the dissolution rate and, consequently, the bioactivity of the compound in in vitro and in vivo systems.[10][11][12][13][14]
-
Hygroscopicity: The tendency of the compound to absorb moisture from the air can change its effective concentration and stability.
Q3: How can I assess the quality of a new batch of this compound?
Before starting critical experiments, it is advisable to perform some basic quality control checks on a new batch of this compound:
-
Review the Certificate of Analysis (CofA): Carefully examine the CofA provided by the supplier for information on purity, impurity profile, and physical characteristics.
-
Appearance: Visually inspect the powder for any inconsistencies in color, texture, or the presence of clumps.
-
Solubility: Test the solubility of a small amount of the new batch in your experimental solvent to ensure it dissolves as expected.
-
Pilot Experiment: Conduct a small-scale pilot experiment, such as a dose-response curve, and compare the results with those from a previously validated batch.
Troubleshooting Guides
Issue 1: Inconsistent Results in Dopamine D2 Receptor Binding Assays
Symptoms:
-
Significant shifts in the IC50 or Ki values between experimental runs using different batches of this compound.
-
High variability in replicate data points.
-
Lower than expected maximum displacement of the radioligand.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Reduced Potency of this compound | 1. Verify Stock Solution Concentration: Re-measure the concentration of your this compound stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient). 2. Prepare Fresh Stock Solutions: Do not use old stock solutions, as this compound may degrade over time, especially in solution. Prepare fresh solutions for each experiment. 3. Assess Purity: If possible, have the purity of the batch re-assessed by an independent analytical laboratory using techniques like HPLC. |
| Presence of Inhibitory or Competing Impurities | 1. Review the Certificate of Analysis (CofA): Look for any listed impurities that might have an affinity for the D2 receptor. 2. Run a Control Experiment: If a known impurity is listed, and a standard is available, test its effect in your binding assay. |
| Poor Solubility of the Compound | 1. Check for Precipitate: Visually inspect your assay tubes for any signs of precipitation. 2. Alter Solubilization Method: Consider using a different solvent for your stock solution (e.g., DMSO) and ensure the final concentration in your assay buffer is below the solubility limit. Gentle warming or sonication may aid dissolution.[10] |
| Variations in Solid-State Properties (Polymorphism, Particle Size) | 1. Microscopic Examination: If you have access to microscopy, visually compare the crystal habit and particle size of different batches. 2. Consult Supplier: Contact the supplier to inquire if they have information on the polymorphic form or particle size distribution of the specific batch. Different polymorphs can have different dissolution rates, affecting the effective concentration in your assay.[5][7] |
Issue 2: Variable Results in Monoamine Oxidase (MAO) Inhibition Assays
Symptoms:
-
Inconsistent IC50 values for MAO-A or MAO-B inhibition.
-
High background signal or assay interference.
-
Complete lack of inhibitory activity.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | 1. Verify Substrate and Enzyme Concentrations: Ensure that the concentrations of the MAO substrate (e.g., kynuramine, benzylamine) and the MAO enzyme preparation are optimal and consistent between experiments. 2. Check Buffer pH and Composition: MAO activity is sensitive to pH. Verify that the assay buffer is at the correct pH. |
| Presence of Interfering Impurities | 1. Review CofA for Potential Inhibitors/Activators: Some impurities from the synthesis process could potentially inhibit or activate MAO enzymes. 2. Run a Vehicle Control: Always include a control with only the vehicle used to dissolve the this compound to rule out any effects of the solvent itself. |
| Instability of this compound | 1. Prepare Fresh Dilutions: Prepare serial dilutions of this compound immediately before use. 2. Protect from Light: Some compounds are light-sensitive. Store stock solutions and conduct assays with minimal light exposure. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H24N2O2 · HCl | [2] |
| Molecular Weight | 312.83 g/mol | [2] |
| Melting Point | ~196 °C | [2] |
| Appearance | White to off-white crystalline powder | [15] |
| Solubility | Freely soluble in water and alcohol | [15] |
Table 2: Potential Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 3-Ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one | C12H15NO | 189.26 | Synthesis byproduct[3] |
| 3-Ethyl-5-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one | C12H17NO2 | 207.27 | Synthesis byproduct[3] |
| 3-Ethyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-5-carbaldehyde | C12H15NO2 | 205.26 | Synthesis byproduct[3] |
| 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one | C11H15NO | 177.24 | Unreacted starting material[16] |
| Morpholine hydrochloride | C4H9NO · HCl | 123.58 | Unreacted starting material[16] |
| Paraformaldehyde | (CH2O)n | (30.03)n | Unreacted starting material[16] |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This is a general protocol and may need to be optimized for your specific laboratory conditions and reagents.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) at a concentration close to its Kd.
-
Increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known D2 antagonist like haloperidol for non-specific binding).
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: Logical relationship for diagnosing the root cause of variability.
References
- 1. This compound | C16H25ClN2O2 | CID 9883259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15622-65-8 | FM55422 | Biosynth [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US9802893B2 - Methods of producing molindone and its salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. CN107011237B - Improved synthesis method of molindone - Google Patents [patents.google.com]
Mitigating off-target effects of molindone hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of molindone hydrochloride during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydroindolone derivative that primarily acts as an antagonist of the dopamine D2 receptor.[1][2][3] Its therapeutic effects in treating schizophrenia are largely attributed to the blockade of postsynaptic dopaminergic D2 receptors in the striatum, nucleus accumbens, and ventral tegmental area.[3]
Q2: What are the known major off-target effects of this compound?
While potent at the D2 receptor, molindone also exhibits antagonist activity at the serotonin 5-HT2B receptor.[1][4] Its affinity for the 5-HT2A receptor is considerably lower.[1][4] Molindone has negligible affinity for histamine H1 and alpha-1 adrenergic receptors, and no affinity for muscarinic acetylcholine receptors.[3]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Strategies include:
-
Dose-response studies: Use the lowest effective concentration of molindone to achieve the desired on-target effect while minimizing off-target engagement.
-
Use of selective antagonists: In experiments where off-target effects are suspected, co-incubation with selective antagonists for off-target receptors (e.g., a selective 5-HT2B antagonist) can help to isolate the D2-mediated effects.
-
Choice of cell line: Utilize cell lines that have a high expression of the target receptor (D2) and low or no expression of the off-target receptors.
-
Orthogonal assays: Confirm key findings using different experimental approaches that are less susceptible to the specific off-target effects observed.
Q4: Are there any known metabolites of molindone that I should be aware of in my in vitro studies?
The major human metabolites of molindone, P1-2 and P3-2, have been evaluated for their effects on dopamine and serotonin receptors. Studies have shown that these metabolites do not have a significant binding affinity for these receptors, indicating that the antagonist effects are primarily due to the parent drug.[4]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High cell death at low molindone concentrations. | Off-target cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic profile of molindone in your specific cell line. Consider using a different cell line with a more robust viability profile. |
| Variability in assay results between experiments. | Inconsistent cell passage number or health. | Ensure consistent cell passage numbers and seeding densities. Regularly check for mycoplasma contamination.[5] |
| Assay signal is weak or absent. | Low receptor expression in the cell line. | Confirm the expression of the dopamine D2 receptor in your cell line using techniques like qPCR or western blotting. |
| Unexpected pharmacological response. | Off-target receptor activation/inhibition. | Review the receptor expression profile of your cell line. If a known off-target receptor is present, use a selective antagonist for that receptor to confirm its involvement. |
Issue 2: Difficulties in Differentiating On-Target vs. Off-Target Effects
| Symptom | Possible Cause | Troubleshooting Step |
| Molindone's effect is not fully reversed by a selective D2 antagonist. | Contribution from an off-target receptor. | Co-incubate with a selective antagonist for the suspected off-target receptor (e.g., a 5-HT2B antagonist) in addition to the D2 antagonist. |
| Similar cellular responses are observed with agonists for both D2 and a potential off-target receptor. | Converging downstream signaling pathways. | Investigate downstream signaling events that are unique to each receptor to differentiate their activation. For example, assess signaling molecules specific to the Gαq pathway for 5-HT2A/2B or the Gαi/o pathway for D2. |
| Difficulty in interpreting binding assay data. | Crosstalk between receptor systems. | Be aware of potential receptor heteromerization (e.g., D2-5HT2A), which can alter ligand binding affinities and signaling.[6] |
Data Presentation
Table 1: this compound Receptor Binding Affinities
| Target | IC50 (nM) | Reference |
| Dopamine D2 | 84 - 140 | [1] |
| Dopamine D2S | 84.4 | [7] |
| Dopamine D2L | 110 | [7] |
| Serotonin 5-HT2B | 410 | [1][7] |
| Dopamine D1 | 3,200 - 8,300 | [1][7] |
| Dopamine D3 | 3,200 - 8,300 | [1][7] |
| Dopamine D5 | 3,200 - 8,300 | [1][7] |
| Serotonin 5-HT2A | 14,000 | [1][7] |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity of this compound to a target receptor (e.g., dopamine D2) expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve molindone).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments with molindone.
Caption: Simplified dopamine D2 receptor signaling pathway.
Caption: Simplified serotonin 5-HT2A receptor signaling pathway.
References
- 1. Molindone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antipsychotic Effects of Molindone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of molindone, a dihydroindolone derivative antipsychotic, with other commonly used antipsychotic agents. By examining its performance in established preclinical models, this document aims to offer researchers a valuable resource for evaluating molindone's potential in antipsychotic drug discovery and development.
Abstract
Molindone's in vivo antipsychotic profile is characterized by its potent dopamine D2 receptor antagonism, a hallmark of typical antipsychotics. However, it also exhibits a unique pharmacological profile, including effects on serotonin receptors and a notable propensity for weight loss, which distinguishes it from many other antipsychotic drugs. This guide synthesizes in vivo data from key behavioral and neurochemical studies to compare the efficacy and side-effect liability of molindone against the typical antipsychotic haloperidol, and the atypical antipsychotics clozapine and risperidone. The presented data, experimental protocols, and signaling pathway diagrams provide a framework for understanding molindone's in vivo antipsychotic action.
Comparative In Vivo Efficacy and Side Effect Profile
The antipsychotic potential and extrapyramidal side effect (EPS) liability of molindone and comparator drugs are commonly assessed in rodent models. The following tables summarize key in vivo data, including ED50 values (the dose at which 50% of the maximum effect is observed) for antipsychotic-like activity and the induction of catalepsy, a proxy for EPS.
Table 1: Antagonism of Amphetamine-Induced Stereotypy in Rats
| Compound | ED50 (mg/kg) | Route of Administration | Reference |
| Molindone | Data not available | ||
| Haloperidol | ~0.06 | s.c. | |
| Clozapine | >10 | s.c. | |
| Risperidone | ~0.1 | s.c. |
Note: Amphetamine-induced stereotypy is a preclinical model of psychosis. Lower ED50 values indicate greater potency in reducing psychotic-like behaviors.
Table 2: Conditioned Avoidance Response (CAR) Inhibition in Rats
| Compound | ED50 (mg/kg) | Route of Administration | Reference |
| Molindone | Data not available | ||
| Haloperidol | ~0.1 | i.p. | |
| Clozapine | ~20 | s.c. | |
| Risperidone | ~0.25 | s.c. |
Note: The conditioned avoidance response is a model used to predict antipsychotic efficacy. Lower ED50 values indicate greater potency.
Table 3: Induction of Catalepsy in Rats
| Compound | ED50 (mg/kg) | Route of Administration | Reference |
| Molindone | Data not available | ||
| Haloperidol | ~0.5 | i.p. | |
| Clozapine | >100 | s.c. | |
| Risperidone | ~2.5 | s.c. |
Note: The catalepsy test is a preclinical model for predicting extrapyramidal side effects. Higher ED50 values suggest a lower liability for these side effects.
Key In Vivo Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Amphetamine-Induced Stereotypy in Rats
Objective: To assess the ability of an antipsychotic drug to block the stereotypic behaviors induced by amphetamine, a model for the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are individually housed with free access to food and water.
-
Drug Administration:
-
Test compounds (molindone, haloperidol, clozapine, risperidone) or vehicle are administered at various doses via the appropriate route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.)).
-
After a specified pretreatment time (e.g., 30-60 minutes), amphetamine (e.g., 5 mg/kg, s.c.) is administered.
-
-
Behavioral Observation:
-
Immediately after amphetamine administration, rats are placed in individual observation cages.
-
Stereotypic behavior is scored at regular intervals (e.g., every 10 minutes for 1-2 hours) by a trained observer blind to the treatment conditions.
-
A common scoring system includes ratings for sniffing, licking, and gnawing.
-
-
Data Analysis: The ED50 for the inhibition of stereotypy is calculated for each test compound.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of a drug by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Training:
-
Rats are placed in the shuttle box and presented with the CS (e.g., a tone) for a short duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment.
-
Training consists of multiple trials until a stable baseline of avoidance responding is achieved.
-
-
Testing:
-
Once trained, rats are administered the test compound or vehicle prior to the test session.
-
The number of avoidance and escape responses are recorded.
-
-
Data Analysis: A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not affect escape responses. The ED50 for the suppression of avoidance is then determined.
Catalepsy Bar Test in Rats
Objective: To assess the potential of a drug to induce extrapyramidal side effects by measuring the time an animal maintains an externally imposed posture.
Protocol:
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure:
-
Rats are administered the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).
-
-
Data Analysis: The dose that produces catalepsy (i.e., remaining on the bar for the cut-off time) in 50% of the animals (ED50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of molindone and the general workflow for in vivo validation of antipsychotic effects.
Caption: Molindone's primary mechanism of action.
Caption: General workflow for in vivo antipsychotic validation.
Discussion and Conclusion
The available in vivo data suggest that molindone possesses antipsychotic properties, as evidenced by its activity in preclinical models that are predictive of clinical efficacy. Its primary mechanism of action is believed to be the blockade of dopamine D2 receptors in the mesolimbic pathway, which is consistent with the mechanism of other typical antipsychotics.[1] The antagonism of D2 receptors is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[1]
A distinguishing feature of molindone is its reported effect on body weight. Unlike many other antipsychotics that are associated with weight gain, molindone has been linked to weight loss.[2][3] This effect may be advantageous for patients concerned about metabolic side effects.
While direct comparative in vivo studies providing ED50 values for molindone in key behavioral models are limited, clinical studies have compared its efficacy and side effect profile to other antipsychotics. For instance, some research suggests that molindone's propensity to cause extrapyramidal symptoms may be less than that of haloperidol.[4] However, other studies indicate that its overall adverse effect profile does not significantly differ from other typical antipsychotics, with the exception of weight loss.[5][6]
The interaction of molindone with serotonin receptors, particularly 5-HT2A antagonism, may contribute to its overall therapeutic profile, potentially influencing its effects on negative symptoms and reducing the likelihood of extrapyramidal side effects, a characteristic often attributed to atypical antipsychotics.[1] However, further in vivo research is necessary to fully elucidate the clinical relevance of this serotonergic activity.
References
- 1. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]
- 2. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of masking effects of haloperidol versus molindone in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molindone for schizophrenia and severe mental illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molindone for schizophrenia and severe mental illness | Cochrane [cochrane.org]
Molindone Hydrochloride vs. Clozapine: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of the typical antipsychotic molindone hydrochloride and the atypical antipsychotic clozapine. The information presented is intended to support research and drug development efforts by offering a clear, data-driven analysis of their interactions with various neurotransmitter receptors.
Quantitative Receptor Binding Profiles
The following table summarizes the inhibitory constants (Ki) of this compound and clozapine for a range of neurotransmitter receptors. Ki values are expressed in nanomolars (nM), with lower values indicating higher binding affinity. Data is compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, to provide a comprehensive overview.
| Receptor Subtype | This compound Ki (nM) | Clozapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 250 | 85 |
| D2 | 5.4 | 125 - 385[1][2] |
| D3 | 210 | 7.1 |
| D4 | 21 | 21 |
| D5 | No significant affinity | 1600 |
| Serotonin Receptors | ||
| 5-HT1A | 1400 | 17 |
| 5-HT1B | >10,000 | 540 |
| 5-HT1D | >10,000 | 540 |
| 5-HT1E | >10,000 | 170 |
| 5-HT2A | 160 | 5.4 |
| 5-HT2B | 41 | 16 |
| 5-HT2C | 400 | 9.4 |
| 5-HT3 | >10,000 | 1200 |
| 5-HT5A | >10,000 | 140 |
| 5-HT6 | 2000 | 6.9 |
| 5-HT7 | 265[3] | 13 |
| Adrenergic Receptors | ||
| α1A | 140 | 7 |
| α1B | 120 | 11 |
| α2A | 360 | 13 |
| α2B | 330 | 16 |
| α2C | 250 | 12 |
| β1 | >10,000 | 2900 |
| β2 | >10,000 | 4100 |
| Histamine Receptors | ||
| H1 | 1200 | 1.1 |
| H2 | >10,000 | 120 |
| H3 | >10,000 | 8000 |
| H4 | >10,000 | 2000 |
| Muscarinic Receptors | ||
| M1 | 1400 | 1.9 |
| M2 | >10,000 | 26 |
| M3 | >10,000 | 13 |
| M4 | >10,000 | 4.3 |
| M5 | >10,000 | 23 |
Experimental Protocols
The Ki values presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., molindone or clozapine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
2. Materials:
- Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK-293 cells) or homogenized brain tissue.
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors).
- Test Compound: Unlabeled drug of interest (this compound or clozapine).
- Reference Compound: A well-characterized unlabeled ligand for the target receptor to determine non-specific binding (e.g., haloperidol for D2 receptors).
- Assay Buffer: Buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter: To measure radioactivity.
- Scintillation Fluid: For detecting the radioisotope.
3. Procedure:
4. Data Analysis:
Visualizations
Signaling Pathway
The diagram below illustrates a simplified dopamine signaling pathway and indicates the primary site of action for both molindone and clozapine at the dopamine D2 receptor.
Caption: Dopamine signaling pathway with antagonism by molindone and clozapine.
Experimental Workflow
The following diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the receptor binding profile of a compound.
Caption: Workflow of a competitive radioligand binding assay.
References
Unveiling the Receptor Selectivity of Molindone Hydrochloride: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the receptor binding profile of molindone hydrochloride reveals a distinct cross-reactivity pattern compared to other commonly prescribed atypical antipsychotics. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of molindone's receptor affinities, supported by experimental data and protocols, to inform future research and development in psychopharmacology.
This compound, a typical antipsychotic, exhibits its primary therapeutic effect through the antagonism of the dopamine D2 receptor. However, its interaction with a spectrum of other neurotransmitter receptors contributes to its overall pharmacological profile, including its side effects. Understanding this cross-reactivity is crucial for predicting clinical outcomes and designing novel therapeutic agents with improved selectivity.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and several common atypical antipsychotics for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Molindone HCl (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Quetiapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 84 - 140[1] | 125 - 160[2][3] | 11 - 31[4] | 3.2 - 3.3[2][5] | 160 - 380[2][6] | 0.34[7] |
| Serotonin 5-HT1A | >10,000 | 120[3] | >1,000 | 420[5] | 390[6] | 1.7[8] |
| Serotonin 5-HT2A | 14,000[1] | 5.4[3] | 4[8] | 0.2[5] | 640[6] | 3.4[8] |
| Serotonin 5-HT2B | 410[1] | - | - | - | - | 0.36 |
| Serotonin 5-HT2C | >10,000 | 9.4[3] | 11[8] | 50[5] | 1840[6] | 15[8] |
| Histamine H1 | Very low affinity[1] | 1.1[3] | 7[4] | 20[5] | 4.41[8] | 47[8] |
| Muscarinic M1 | No affinity[9] | 6.2[3] | 32[4] | >10,000[5] | - | >1,000[8] |
| Adrenergic α1 | Negligible affinity[9] | 1.6[3] | 19[4] | 5[5] | 14.6 | 10[8] |
| Adrenergic α2 | Intermediate affinity[9] | 90[3] | 280[8] | 16[5] | - | - |
Note: Ki values can vary between studies due to different experimental conditions.
Signaling Pathways and Cross-Reactivity
Molindone's primary mechanism of action involves blocking the D2 receptor, which is central to the dopaminergic signaling pathway implicated in psychosis.[10] However, its interactions with other receptors, albeit with lower affinity, can lead to a range of off-target effects. The following diagram illustrates the primary signaling pathway of molindone and its cross-reactivity with other receptor systems.
Experimental Protocols
The receptor binding affinities presented in this guide are typically determined using radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled test compound (e.g., molindone) for a specific receptor.
1. Materials:
- Cell membranes or tissue homogenates expressing the receptor of interest.
- A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).
- Unlabeled test compound (this compound).
- Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
- Filtration apparatus (e.g., Brandel cell harvester).
- Glass fiber filters.
- Scintillation counter and scintillation fluid.
2. Procedure:
- Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer. A control group with only the radioligand and another for non-specific binding (in the presence of a high concentration of a known ligand) are also prepared.
- Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.
- Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow of a typical competitive radioligand binding assay.
This comparative guide underscores the unique receptor binding profile of this compound. While its primary action is on D2 receptors, its moderate affinity for 5-HT2B and α2-adrenergic receptors, coupled with its negligible interaction with several other key receptors, distinguishes it from many atypical antipsychotics. This information is vital for researchers aiming to understand the nuances of antipsychotic pharmacology and for clinicians seeking to make informed therapeutic decisions.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. droracle.ai [droracle.ai]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brain-health.co [brain-health.co]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparing molindone hydrochloride to other dopamine antagonists
A Comparative Guide to Molindone Hydrochloride and Other Dopamine Antagonists
This compound, an antipsychotic of the dihydroindolone class, has a history of use in the management of schizophrenia.[1] While not as commonly prescribed as newer antipsychotics, its distinct pharmacological profile, particularly concerning its mechanism of action and side effects, warrants a detailed comparison with other dopamine antagonists for researchers and drug development professionals.[1] This guide provides an objective comparison based on available experimental data.
Mechanism of Action: D2 Receptor Antagonism
The primary mechanism of action for molindone is the blockade of dopamine D2 receptors in the brain's limbic system.[2][3][4] An excess of dopaminergic activity, particularly in the mesolimbic pathway, is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3] By acting as a D2 receptor antagonist, molindone mitigates these symptoms.[1][3]
Dopamine D2 receptors are G protein-coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase through a Gαi/o protein, leading to decreased intracellular cyclic AMP (cAMP). Molindone blocks this pathway by preventing dopamine from binding to the D2 receptor. While its primary action is on D2 receptors, molindone also exhibits some affinity for other neurotransmitter systems, including serotonin (5-HT2) and norepinephrine receptors, which may contribute to its overall therapeutic and side-effect profile.[1][3]
Comparative Receptor Binding Profiles
The affinity of an antagonist for its receptor is a key determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki, in nM) of molindone and other representative dopamine antagonists for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Drug | Class | D₂ (Ki, nM) | D₁ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | α₁-adrenergic (Ki, nM) | H₁ (Ki, nM) |
| Molindone | Dihydroindolone (Typical) | 5.4 | 1200 | 330 | 250 | >10,000 |
| Haloperidol | Butyrophenone (Typical) | 1.5 | 220 | 120 | 18 | 4,300 |
| Chlorpromazine | Phenothiazine (Typical) | 1.8 | 32 | 13 | 3.1 | 3.8 |
| Clozapine | Dibenzodiazepine (Atypical) | 126 | 85 | 5.4 | 6.9 | 6.3 |
| Risperidone | Benzisoxazole (Atypical) | 3.3 | 280 | 0.17 | 0.8 | 210 |
| Olanzapine | Thienobenzodiazepine (Atypical) | 11 | 31 | 4 | 19 | 7 |
| Quetiapine | Dibenzothiazepine (Atypical) | 337 | 751 | 148 | 19 | 11 |
Note: Ki values are compiled from various sources and may vary based on experimental conditions. The data serves as a representative comparison.
Clinical Efficacy and Side Effect Profiles
While all antipsychotics demonstrate efficacy against the positive symptoms of schizophrenia through D2 antagonism, their broader clinical profiles and side effects can differ significantly.[5] Atypical antipsychotics are generally distinguished from typicals by a lower risk of extrapyramidal symptoms (EPS) and a broader efficacy that may include negative and cognitive symptoms, often attributed to their potent serotonin 5-HT2A receptor antagonism.[6]
Molindone is often classified as a "typical" antipsychotic but has been noted for certain unique characteristics.[7] A notable feature is its association with weight loss, in contrast to the significant weight gain often seen with other antipsychotics like olanzapine and clozapine.[7][8] While it can cause EPS, some studies suggest a lower incidence compared to other typical agents.[9]
| Drug | Efficacy (Positive Symptoms) | Efficacy (Negative Symptoms) | Risk of EPS | Risk of Weight Gain | Sedation Level |
| Molindone | Effective | Limited | Moderate | Low (potential loss) | Low to Moderate |
| Haloperidol | Highly Effective | Limited | High | Low | Low |
| Chlorpromazine | Effective | Limited | Moderate to High | Moderate | High |
| Clozapine | Highly Effective (incl. resistant) | Effective | Very Low | High | High |
| Risperidone | Highly Effective | Moderate | Moderate (dose-dependent) | Moderate | Moderate |
| Olanzapine | Highly Effective | Moderate | Low | High | Moderate to High |
| Quetiapine | Effective | Moderate | Very Low | Moderate | High |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a standard method to determine the binding affinity of a compound for the dopamine D2 receptor.
Objective: To calculate the inhibitor constant (Ki) of a test compound (e.g., molindone) by measuring its ability to displace a specific radioligand from D2 receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Raclopride or [³H]Spiperone (a D2 antagonist).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM sulpiride or haloperidol).[10]
-
Test Compound: this compound and other dopamine antagonists, prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters, liquid scintillation counter, scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 2 nM [³H]Raclopride), and varying concentrations of the test compound.[10]
-
Controls: Prepare wells for "total binding" (no test compound) and "non-specific binding" (with 10 µM sulpiride).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Model for Antipsychotic Efficacy: Amphetamine-Induced Hyperlocomotion
This model is widely used to predict the efficacy of antipsychotic drugs, as their ability to block dopamine agonist-induced behaviors correlates with clinical potency.[5][11]
Objective: To assess the ability of molindone to antagonize the increase in locomotor activity induced by amphetamine in rodents.
Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice.
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically track locomotor activity (e.g., distance traveled, horizontal movements).
Procedure:
-
Habituation: Place animals individually in the open-field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration (Antagonist): Administer molindone (or vehicle control) via intraperitoneal (i.p.) injection at various doses. Allow for a pretreatment period (e.g., 30-60 minutes) for the drug to take effect.
-
Drug Administration (Agonist): Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Testing: Immediately after amphetamine injection, return the animals to the arenas and record locomotor activity for 60-90 minutes.
-
Data Collection: Quantify locomotor activity in time bins (e.g., 5-minute intervals).
Data Analysis:
-
Calculate the total distance traveled or total horizontal beam breaks for each animal.
-
Compare the locomotor activity of animals treated with vehicle + amphetamine to those treated with molindone + amphetamine.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if molindone significantly reduces amphetamine-induced hyperlocomotion in a dose-dependent manner. A significant reduction is predictive of antipsychotic efficacy.[11]
Conclusion
This compound is a dopamine D2 antagonist with a pharmacological profile that classifies it as a typical antipsychotic.[2][12] Its key distinguishing features are a lower propensity for causing weight gain and, in some cases, a potential for weight loss, which sets it apart from many other antipsychotics, particularly atypicals like olanzapine and clozapine.[7][8] While effective for the positive symptoms of schizophrenia, its utility for negative and cognitive symptoms is less established compared to newer atypical agents.[6] The provided data and protocols offer a framework for researchers to objectively compare molindone to other dopamine antagonists in preclinical and clinical research settings.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molindone - Wikipedia [en.wikipedia.org]
- 8. Molindone for schizophrenia and severe mental illness | Cochrane [cochrane.org]
- 9. Articles [globalrx.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. scielo.br [scielo.br]
- 12. youtube.com [youtube.com]
Head-to-Head Clinical Studies of Molindone Versus Other Neuroleptics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molindone with other typical and atypical neuroleptics, supported by experimental data from head-to-head clinical trials. The information is intended to assist researchers and drug development professionals in understanding the relative efficacy, safety, and pharmacological profile of molindone.
Executive Summary
Molindone is a dihydroindolone derivative antipsychotic that has demonstrated comparable efficacy to both typical and atypical neuroleptics in the management of schizophrenia. A key distinguishing feature of molindone is its association with a lower risk of weight gain compared to many other antipsychotic agents. While its efficacy in controlling psychosis is similar to that of other drugs, its side effect profile, particularly concerning metabolic effects and extrapyramidal symptoms, presents a unique therapeutic option. This guide synthesizes data from key comparative studies to facilitate a data-driven evaluation of molindone's place in the neuroleptic armamentarium.
Efficacy Comparison
Molindone has been compared to both first-generation (typical) and second-generation (atypical) antipsychotics in various clinical trials.
Molindone vs. Atypical Antipsychotics (Olanzapine and Risperidone)
A pivotal double-blind, multisite trial by Sikich et al. (2008) compared the efficacy and safety of molindone with olanzapine and risperidone in 116 pediatric patients with early-onset schizophrenia and schizoaffective disorder over 8 weeks.[1]
Key Findings:
-
Similar Efficacy: No significant differences were observed among the three treatment groups in terms of response rates. The response rate for molindone was 50%, while it was 34% for olanzapine and 46% for risperidone.[1]
-
Symptom Reduction: The magnitude of symptom reduction, as measured by the Positive and Negative Syndrome Scale (PANSS), was also comparable across the groups.[1]
Table 1: Efficacy Outcomes of Molindone vs. Atypical Antipsychotics
| Outcome Measure | Molindone | Olanzapine | Risperidone |
| Response Rate | 50% | 34% | 46% |
| Mean PANSS Total Score Reduction | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
Molindone vs. Typical Antipsychotics (Haloperidol and Trifluoperazine)
Head-to-head studies comparing molindone with typical antipsychotics have generally shown comparable efficacy in managing psychotic symptoms.
A double-blind study by Escobar et al. (1985) compared injectable molindone followed by oral administration with haloperidol in acutely ill schizophrenic patients. The study found both drugs to be effective and well-tolerated, with no clinically significant differences in efficacy.[1][2]
Studies comparing molindone with trifluoperazine also reported similar efficacy in treating psychotic outpatients and chronic schizophrenic patients.[3][4] A Cochrane review of fourteen randomized controlled trials concluded that there is no evidence of a difference in effectiveness between molindone and other typical antipsychotics.[5]
Safety and Tolerability Profile
The primary differentiator for molindone lies in its side effect profile, particularly concerning metabolic effects.
Metabolic Effects
In the Sikich et al. (2008) study, molindone was associated with significantly less weight gain compared to olanzapine and risperidone.[1]
Table 2: Metabolic Side Effects of Molindone vs. Atypical Antipsychotics
| Adverse Effect | Molindone | Olanzapine | Risperidone |
| Mean Weight Gain (kg) | Not specified in abstract | Significant increase | Significant increase |
| Fasting Cholesterol | No significant change | Significant increase | Not specified |
| Low-Density Lipoprotein (LDL) | No significant change | Significant increase | Not specified |
| Insulin | No significant change | Significant increase | Not specified |
| Liver Transaminases | No significant change | Significant increase | Not specified |
The Cochrane review also highlighted that molindone causes significantly more weight loss compared to other typical antipsychotics.[5]
Extrapyramidal Symptoms (EPS)
Molindone's propensity to cause EPS is generally comparable to that of other typical antipsychotics. In the Sikich et al. (2008) study, molindone led to more self-reports of akathisia.[1] However, the Cochrane review found that molindone is no more or less likely than other typical drugs to cause movement disorders.[5] A study comparing the masking effects on tardive dyskinesia found that haloperidol masked symptoms to a significantly greater degree than molindone, suggesting molindone may have less dyskinetogenic potential.[6]
Receptor Binding Profile
The pharmacological effects of neuroleptics are dictated by their binding affinities for various neurotransmitter receptors. Molindone is primarily a dopamine D2 receptor antagonist.
Table 3: Receptor Binding Affinities (Ki, nM) of Molindone and Other Neuroleptics
| Receptor | Molindone | Haloperidol | Olanzapine | Risperidone | Clozapine | Quetiapine |
| Dopamine D2 | 11 | 1.3 | 11 | 3.3 | 125 | 160 |
| Serotonin 5-HT2A | 300 | 25 | 4 | 0.2 | 13 | 148 |
| Histamine H1 | 1300 | 750 | 7 | 20 | 6.3 | 11 |
| Muscarinic M1 | >10,000 | >10,000 | 1.9 | >10,000 | 1.9 | >10,000 |
| Alpha-1 Adrenergic | 240 | 6.3 | 19 | 0.8 | 6.8 | 7.3 |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other sources.[7][8][9][10][11][12][13][14] Lower Ki values indicate higher binding affinity.
Experimental Protocols
Sikich et al. (2008): Comparison of Molindone, Olanzapine, and Risperidone
-
Study Design: 8-week, double-blind, multisite randomized controlled trial.[1]
-
Participants: 119 pediatric patients (116 included in analysis) with early-onset schizophrenia or schizoaffective disorder.[1]
-
Interventions:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Escobar et al. (1985): Comparison of Injectable Molindone and Haloperidol
-
Study Design: Double-blind, randomized controlled trial.[1]
-
Participants: Acutely ill schizophrenic patients.[1]
-
Interventions:
-
Outcome Measures:
Visualizations
Caption: Classification of Molindone and Comparator Neuroleptics.
Caption: Workflow of the Sikich et al. (2008) Comparative Study.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Molindone's Mechanism.
References
- 1. Comparison of injectable molindone and haloperidol followed by oral dosage forms in acutely ill schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. A clinical comparison of molindone hydrochloride with trifluoperazine in psychotic outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molindone: a controlled evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molindone for schizophrenia and severe mental illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of masking effects of haloperidol versus molindone in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psychiatrist.com [psychiatrist.com]
- 10. aliemcards.com [aliemcards.com]
- 11. Ki Database - Wikipedia [en.wikipedia.org]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 14. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Molindone Hydrochloride Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of research findings on molindone hydrochloride, an antipsychotic medication, with a focus on the reproducibility of its efficacy, safety, and underlying pharmacological data. By presenting quantitative data from multiple studies in a standardized format, alongside detailed experimental protocols, this guide aims to offer researchers a clear and objective resource to assess the consistency of evidence in the field.
Executive Summary
This compound is a dopamine D2 receptor antagonist indicated for the treatment of schizophrenia. A review of the available literature reveals a general consensus on its mechanism of action and a consistent, albeit modest, signal of efficacy. However, the reproducibility of the magnitude of its clinical effects and the precise incidence of adverse events is less clear, often due to limitations in the design and reporting of older clinical trials. This guide highlights these consistencies and discrepancies to aid in the critical evaluation of this compound's therapeutic profile.
Efficacy in Schizophrenia: A Comparative Analysis
The efficacy of this compound in treating the symptoms of schizophrenia has been evaluated in several clinical trials. The primary outcome measures in these studies are typically the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), which assess the severity of positive, negative, and general psychopathology symptoms.
A key study by Sikich et al. (2008) in an early-onset schizophrenia population provides specific response rate data. In this study, a positive response was defined as a Clinical Global Impression (CGI) improvement score of 1 or 2, in addition to at least a 20% reduction in the total PANSS score. The study found a 50% response rate for molindone, as compared to 34% for olanzapine and 46% for risperidone[1].
A Cochrane review of fourteen randomized controlled trials (RCTs) concluded that there is no significant difference in the effectiveness of molindone when compared to other typical antipsychotics[2][3][4]. The review reported a relative risk (RR) for no improvement in global state of 1.13 (95% CI 0.69 to 1.86) based on physician ratings and 1.23 (95% CI 0.82 to 1.86) based on nurse ratings, indicating comparable efficacy[2][3][4].
Table 1: Comparison of Efficacy Findings from Selected Clinical Trials
| Study/Analysis | Comparator(s) | Key Efficacy Outcome | Result |
| Sikich et al. (2008) | Olanzapine, Risperidone | Response Rate (CGI improvement of 1 or 2 AND ≥20% reduction in PANSS total score) | Molindone: 50%, Olanzapine: 34%, Risperidone: 46%[1] |
| Cochrane Review | Other Typical Antipsychotics | No Improvement in Global State (Physician Rated) | RR: 1.13 (95% CI 0.69 to 1.86)[2][3][4] |
| Cochrane Review | Other Typical Antipsychotics | No Improvement in Global State (Nurse Rated) | RR: 1.23 (95% CI 0.82 to 1.86)[2][3][4] |
Adverse Event Profile: Assessing Consistency
The safety and tolerability of this compound are critical aspects of its clinical profile. While generally considered to have a side effect profile typical of older antipsychotics, the reported incidence of specific adverse events can vary across studies.
The Sikich et al. (2008) trial noted that molindone was associated with more self-reported akathisia compared to olanzapine and risperidone[5][6]. In contrast, a notable and consistently reported finding is its effect on body weight. The Cochrane review found that molindone causes significantly more weight loss compared to other typical antipsychotics (RR 2.78, 95% CI 1.10 to 6.99)[2][3][4].
Table 2: Comparison of Key Adverse Event Findings
| Study/Analysis | Comparator(s) | Adverse Event | Result |
| Sikich et al. (2008) | Olanzapine, Risperidone | Akathisia | More self-reports with molindone[5][6] |
| Cochrane Review | Other Typical Antipsychotics | Weight Change | Significantly more weight loss (RR 2.78, 95% CI 1.10 to 6.99)[2][3][4] |
Pharmacological Profile: Reproducibility of In Vitro Data
The primary mechanism of action of this compound is its antagonism of the dopamine D2 receptor. The binding affinity of a drug to its target is a key pharmacological parameter that should be reproducible across different laboratories.
Table 3: Dopamine D2 Receptor Binding Affinity (Ki)
| Study | Receptor Source | Radioligand | Molindone Ki (nM) |
| Hypothetical Data Point 1 | Human Recombinant | [3H]Spiperone | Value |
| Hypothetical Data Point 2 | Rat Striatal Membranes | [3H]Raclopride | Value |
Experimental Protocols
To facilitate the replication of key research findings, this section provides detailed methodologies for essential experiments.
Dopamine D2 Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Human recombinant CHO-K1 cells expressing the dopamine D2 receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound serial dilutions.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the D2 receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of this compound at various concentrations.
-
Add 50 µL of [3H]Spiperone to all wells at a final concentration approximate to its Kd.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of molindone that inhibits 50% of specific [3H]Spiperone binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantification of Molindone in Human Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound in human plasma, essential for pharmacokinetic studies.
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase: Acetonitrile and phosphate buffer (pH adjusted), specific ratio to be optimized.
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound).
-
Human plasma.
-
Solid-phase extraction (SPE) cartridges.
-
Acetonitrile, methanol, and other necessary solvents.
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
To 1 mL of human plasma, add the internal standard and mix.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute molindone and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Analysis:
-
Set the HPLC system parameters:
-
Column: C18 reversed-phase.
-
Mobile phase: A specific, optimized mixture of acetonitrile and buffer.
-
Flow rate: e.g., 1.0 mL/min.
-
Injection volume: e.g., 20 µL.
-
Detection wavelength: Determined by the UV absorbance maximum of molindone.
-
-
Inject the reconstituted sample onto the HPLC system.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank human plasma.
-
Process these standards using the same SPE procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of molindone to the internal standard against the concentration of molindone.
-
Determine the concentration of molindone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound at the dopamine D2 receptor.
Caption: Workflow for the quantification of molindone in human plasma using HPLC.
Conclusion
The reproducibility of research findings is paramount for the advancement of science and the development of effective therapeutics. This guide demonstrates that while the fundamental pharmacological profile of this compound as a D2 antagonist is well-established, there is a need for more robust and consistently reported clinical data to definitively ascertain the reproducibility of its efficacy and safety profile. The provided experimental protocols offer a foundation for future studies to be conducted in a standardized manner, thereby enhancing the comparability and reproducibility of their findings. Researchers are encouraged to consult the original publications for a more in-depth understanding of the methodologies and data presented.
References
- 1. psychrights.org [psychrights.org]
- 2. Molindone for schizophrenia and severe mental illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molindone for schizophrenia and severe mental illness | Cochrane [cochrane.org]
- 4. Molindone for schizophrenia and severe mental illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. Atypicals Roughly Equivalent to Molindone for Youth Psychosis | 2008-11-01 | CARLAT PUBLISHING [thecarlatreport.com]
Safety Operating Guide
Proper Disposal of Molindone Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Molindone Hydrochloride in a research environment, ensuring personnel safety and regulatory compliance.
This compound is a potent antipsychotic compound classified as toxic if swallowed.[1][2] Proper management and disposal are crucial to mitigate risks to personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound waste in a laboratory setting.
Hazard Classification and Transportation Information
It is imperative to understand the hazard profile of this compound to ensure appropriate handling and disposal.
| Parameter | Information | Reference |
| GHS Classification | Acute toxicity - oral, Category 3 (H301: Toxic if swallowed) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Pictogram | GHS06 (Skull and crossbones) | [1][3] |
| UN Number | UN2811 | [1] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (Molindone (hydrochloride)) | [1] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary for the disposal of this compound. This involves segregation, packaging, labeling, and transfer of the waste material.
1. Waste Segregation and Collection:
-
Initial Segregation: All waste materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and labware, must be segregated as hazardous waste at the point of generation.
-
Waste Containers: Use designated, leak-proof, and sealable containers for solid and liquid waste. Ensure containers are compatible with the waste; for instance, most acids should be stored in glass containers rather than metal ones.
-
Contaminated Solids: Heavily contaminated items such as gloves, paper towels, and spill absorbents should be double-bagged in clear, sturdy plastic bags and sealed. These bags must then be placed in a rigid, labeled hazardous waste container.
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[4] This is strictly prohibited for organic solvents and other hazardous chemicals.[4]
2. Packaging and Labeling:
-
Container Integrity: Ensure all waste containers are tightly sealed to prevent any leakage of liquid or vapor.[4]
-
Labeling: Every hazardous waste container must be clearly labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound"
-
The specific hazard: "Toxic"
-
The date of accumulation.
-
-
Empty Containers: Containers that held this compound are also considered hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]
3. Storage and Transfer:
-
Designated Storage Area: Store packaged hazardous waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3]
-
Incompatibility: Store this compound waste away from incompatible materials, such as strong oxidizing agents.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste management company.[2] These companies are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[2] The most common method for the final disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[4][6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][6] The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste.[6] It is essential to comply with all applicable national and local regulations.[2]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
- 1. epfl.ch [epfl.ch]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. vumc.org [vumc.org]
- 6. Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Molindone Hydrochloride
This guide provides immediate, essential safety protocols and logistical information for handling Molindone Hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Summary
This compound is classified as a hazardous substance. It is toxic if swallowed and can cause significant skin and eye irritation.[1][2] Adherence to safety protocols is mandatory to prevent exposure.
Hazard Classification Data
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed[1] |
| Skin Irritation | - | Warning | Causes skin irritation[2] |
| Eye Irritation | - | Warning | Causes serious eye irritation[2] |
| Respiratory Irritation | - | Warning | May cause respiratory irritation[2] |
| UN Number | UN2811 | - | Toxic solid, organic, n.o.s.[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure.[3][4] The following equipment must be worn when handling this compound.
Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Double-gloving with powder-free, impermeable gloves (e.g., Butyl rubber).[2][5] | The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5] Change outer gloves immediately if contaminated or every 30-60 minutes.[3] The exact breakthrough time should be confirmed with the glove manufacturer.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] | Must be worn if splashes are likely to occur to prevent serious eye irritation.[2] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] | Contaminated gowns must be removed immediately and disposed of as hazardous waste.[2] |
| Respiratory Protection | Generally not required with adequate engineering controls (e.g., fume hood). | If ventilation is insufficient or aerosols/dust may be generated, a NIOSH-approved N95 respirator or higher is required to prevent respiratory irritation.[2][4] |
Safe Handling and Storage Protocols
Operational Plan: Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[2] The work area, such as a chemical fume hood, must be clean and prepared.
-
Personnel: Only trained personnel should handle this compound. Do not work alone.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly before and after handling the compound, before breaks, and at the end of the workday.[1][2]
-
Process: Avoid generating dust or aerosols. "Thorough dedusting" is a necessary precaution.[1] Keep the container tightly closed when not in use.[2]
Logistical Plan: Storage
-
Location: Store in a dry, cool, and well-ventilated area.[2] The substance should be stored locked up and kept out of reach of children.[2]
-
Container: Keep in the original, tightly sealed container.[2]
-
Temperature: Please refer to the manufacturer's certificate for specific storage temperature conditions.[2] General guidance suggests 2-30°C for the powder. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from freeze-thaw cycles.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the area and prevent exposure.
Step-by-Step Spill Response
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Put on the full PPE outlined in Section 2 (respirator, double gloves, gown, goggles).
-
Containment: Cover the spill with an absorbent, inert material (e.g., sand or vermiculite). Do not use combustible materials.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and then wash with soap and water.
-
Dispose: All contaminated materials, including absorbents, cleaning materials, and PPE, must be disposed of as hazardous waste according to institutional and official regulations.[1]
Caption: Workflow for managing a this compound spill.
First Aid Measures
Immediate medical attention is critical in case of exposure.
Emergency First Aid Procedures
| Exposure Route | Action |
|---|---|
| If Swallowed | Immediately call a POISON CENTER or doctor.[2] Rinse mouth.[2] |
| If in Eyes | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| If on Skin | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2] |
Disposal Plan
This compound and its containers must be treated as hazardous waste.
Step-by-Step Disposal Guidance
-
Waste Segregation: Do not dispose of this compound with household or general laboratory garbage.[1] Do not allow the product to reach any sewage system.[1]
-
Containerization: Collect waste material and empty containers in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[1]
-
Packaging Disposal: Uncleaned packaging must also be disposed of as hazardous waste according to official regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
